Mitoridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/t11-,13-,14-,16-,18-,20+/m0/s1 |
InChI Key |
VVLPFXAEVKKWTK-LBJSWWMTSA-N |
Isomeric SMILES |
CC=C1CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]5([C@H]3N(C6=C5C=CC=C6O)C)C4=O |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O |
Origin of Product |
United States |
Foundational & Exploratory
Mitoridine (Midodrine): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midodrine (B238276) is a peripherally acting alpha-1 adrenergic agonist used in the clinical management of symptomatic orthostatic hypotension. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted within the body to its pharmacologically active metabolite, desglymidodrine (B1670291). This technical guide provides an in-depth exploration of the mechanism of action of midodrine, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and relevant experimental workflows.
Core Mechanism of Action
Midodrine's therapeutic effect is entirely attributable to its active metabolite, desglymidodrine. Following oral administration, midodrine is rapidly absorbed and undergoes enzymatic hydrolysis, specifically deglycination, in various tissues to form desglymidodrine.[1][2] Desglymidodrine is a selective agonist of alpha-1 adrenergic receptors located on the smooth muscle of arterioles and veins.[1][2][3]
Activation of these alpha-1 adrenergic receptors initiates a signaling cascade that results in vasoconstriction. This narrowing of the blood vessels leads to an increase in peripheral vascular resistance and a subsequent elevation in blood pressure. Notably, desglymidodrine has minimal to no effect on cardiac beta-adrenergic receptors, thus avoiding direct cardiac stimulation. Furthermore, desglymidodrine diffuses poorly across the blood-brain barrier, which limits its effects on the central nervous system.
The primary pharmacodynamic effect of midodrine administration is an increase in standing, sitting, and supine systolic and diastolic blood pressure. In patients with autonomic failure, midodrine does not have a clinically significant effect on heart rate.
Signaling Pathway
The binding of desglymidodrine to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. This process ultimately leads to the contraction of vascular smooth muscle and a consequent increase in blood pressure.
References
Mitoridine: A Technical Overview of Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoridine, a naturally occurring indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from natural sources and summarizes the current understanding of its biological activities, including its potential as a chemosensitizing agent. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is an indole alkaloid with the chemical formula C₂₀H₂₂N₂O₂ and a molecular weight of 322.4 g/mol .[1][2] Its systematic IUPAC name is (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one.[3][4] First identified in the 1960s, this compound is found in various plant species, most notably from the Rauvolfia genus, including Rauvolfia vomitoria and Rauwolfia serpentina, as well as in the stem bark of Geissospermum vellosii.[5] This guide synthesizes the available scientific literature to present a detailed account of its discovery and isolation.
Discovery and Sourcing
The initial discovery of this compound can be traced back to early phytochemical investigations of plants from the Apocynaceae family, which are rich sources of bioactive alkaloids.
Natural Sources
This compound has been identified and isolated from the following primary natural sources:
-
Rauvolfia vomitoria : The dried roots of this plant are a significant source of this compound.
-
Rauwolfia serpentina : This plant, commonly known as Indian snakeroot, also contains this compound, with higher concentrations generally found in the roots.
-
Geissospermum vellosii : The stem bark of this South American tree has been shown to contain this compound among other indole alkaloids.
Isolation Protocols
The isolation of this compound from its natural sources involves multi-step extraction and chromatographic purification processes. The following is a generalized protocol based on methods described for the isolation of indole alkaloids from Rauvolfia species.
General Extraction and Fractionation Workflow
Caption: Generalized workflow for the extraction and isolation of this compound.
Detailed Experimental Protocol
The following protocol is a composite of methodologies reported for the isolation of alkaloids from Rauvolfia vomitoria.
-
Extraction :
-
Powdered, dried roots of the source plant (e.g., 6 kg of R. vomitoria) are extracted three times with 95% ethanol for 3 hours per extraction.
-
The resulting extract is diluted with water.
-
-
Acid-Base Partitioning :
-
The aqueous suspension is acidified to a pH of 1.0 with 5% sulfuric acid (H₂SO₄).
-
This acidic solution is then extracted sequentially with petroleum ether and ethyl acetate to remove non-alkaloidal compounds.
-
The remaining aqueous layer is neutralized with a 10% sodium hydroxide (B78521) (NaOH) solution.
-
The neutralized solution is then extracted with dichloromethane (CH₂Cl₂) to obtain the crude alkaloid mixture.
-
-
Chromatographic Purification :
-
The crude alkaloid extract is subjected to silica gel column chromatography.
-
Fractions are collected and analyzed, and those containing this compound are pooled.
-
Final purification is achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Physicochemical Properties and Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Value | Reference |
| CAS Number | 3911-19-1 | |
| Molecular Formula | C₂₀H₂₂N₂O₂ | |
| Molecular Weight | 322.4 g/mol | |
| IUPAC Name | (19E)-19,20-Didehydro-12-hydroxyajmalan-17-one | |
| Synonyms | (1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,17-diazapentacyclo[...]heptadecan-7-one |
Biological Activity and Potential Applications
While research on this compound is ongoing, preliminary studies have highlighted its potential in several therapeutic areas.
Chemosensitizing Agent in Colorectal Cancer
A notable study identified this compound as one of the compounds in an extract of Rauvolfia vomitoria that sensitizes HCT-8 colorectal cancer cells to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
-
Experimental Approach : An NMR-based chemometric approach was used to identify active compounds in the plant extract. The anti-colony-forming activity of 5-FU in the presence of the plant extract was evaluated.
-
Significance : This suggests that this compound could be a candidate for combination therapies to enhance the efficacy of existing cancer treatments.
Potential in Mitochondrial Disorder Research
Some commercial suppliers of this compound note its use in the study of mitochondrial disorders, suggesting it may modulate mitochondrial function. However, detailed studies on its specific mechanism of action in this context are not yet widely published.
Antiplasmodial Activity
This compound has been isolated from Geissospermum vellosii, a plant traditionally used to treat malaria. Studies on the crude extracts and isolated alkaloids from this plant have shown antiplasmodial activity, indicating that this compound may contribute to this effect and could be a lead for antimalarial drug development.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on its activity as a chemosensitizing agent, a potential mechanism can be proposed.
Caption: Hypothesized mechanism of this compound as a chemosensitizing agent.
Future Directions
The existing research on this compound lays the groundwork for several promising avenues of investigation:
-
Total Synthesis : The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of analogs with improved activity.
-
Mechanism of Action Studies : In-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of cancer cell sensitization and mitochondrial function.
-
Pharmacokinetic and Pharmacodynamic Profiling : Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are required to assess the druglikeness of this compound.
Conclusion
This compound is a naturally occurring indole alkaloid with demonstrated potential as a chemosensitizing agent and possible applications in other therapeutic areas. While the initial discovery and isolation have been established, further research is necessary to fully understand its pharmacological properties and translate these findings into clinical applications. This guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.
References
- 1. This compound | 3911-19-1 | DAA91119 | Biosynth [biosynth.com]
- 2. keyorganics.net [keyorganics.net]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. (1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2(7),3,5-trien-18-one | 3911-19-1 | Buy Now [molport.com]
- 5. Frontiers | Identification of chemosensitizing agents of colorectal cancer in Rauvolfia vomitoria using an NMR-based chemometric approach [frontiersin.org]
Mitoridine: A Technical Guide on its Chemical Identity and Pharmacological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitoridine is a naturally occurring indole (B1671886) alkaloid isolated from the plant species Rauwolfia cumminsii and Rauvolfia vomitoria.[1] Despite its defined chemical structure, publicly available data on its specific pharmacological properties, mechanism of action, and quantitative biological activity are notably scarce. This technical guide provides a comprehensive summary of the known chemical and physical properties of this compound. Due to the lack of specific biological data for this compound, this document places the compound within the broader pharmacological context of the Rauvolfia alkaloids, a well-studied class of compounds with significant therapeutic applications. Furthermore, a generalized experimental protocol for the isolation and characterization of indole alkaloids from Rauvolfia species is presented to guide future research endeavors.
Chemical Structure and Properties
Chemical Structure
The two-dimensional structure of this compound can be represented by the following SMILES notation: CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O.[3][4]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3911-19-1 | [3] |
| Molecular Formula | C₂₀H₂₂N₂O₂ | |
| Molecular Weight | 322.4 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO (20 mg/mL) | |
| Storage | -20°C, protect from light |
Pharmacological Context: The Rauvolfia Alkaloids
This compound is isolated from plants of the Rauvolfia genus, which are renowned for their rich content of biologically active indole alkaloids. These plants have been used in traditional medicine for centuries, and their extracts and isolated compounds have been the subject of extensive pharmacological research.
The alkaloids from Rauvolfia species exhibit a wide range of pharmacological activities, including:
-
Antihypertensive effects
-
Sedative and antipsychotic properties
-
Antimicrobial activity
-
Anticancer properties
-
Antidiarrheal effects
-
Aphrodisiac properties
-
Antidiabetic effects
A prominent and well-studied alkaloid from this genus is reserpine (B192253) . The mechanism of action for reserpine involves the irreversible inhibition of the vesicular monoamine transporter (VMAT). This leads to the depletion of biogenic amines such as norepinephrine, dopamine, and serotonin (B10506) from nerve terminals in both the central and peripheral nervous systems. This depletion of neurotransmitters is responsible for its antihypertensive and antipsychotic effects.
Given that this compound shares the same botanical origin and core indole alkaloid structure, it is plausible that its biological activities could be related to those of other Rauvolfia alkaloids. However, without specific experimental data, this remains a hypothesis.
Signaling Pathways and Mechanism of Action
There is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways modulated by this compound. Future research is required to elucidate these aspects.
Experimental Protocols
While specific experimental protocols for this compound are not available, a generalized workflow for the isolation and characterization of indole alkaloids from Rauvolfia species is presented below. This can serve as a foundational methodology for researchers aiming to study this compound.
General Workflow for Isolation and Characterization of Rauvolfia Alkaloids
References
- 1. Synthesis and characterization of the antitumor activities of analogues of meridine, a marine pyridoacridine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 3911-19-1 | DAA91119 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
Mitoridine: An Inquiry into its Biological Activity Reveals a Gap in Publicly Available Research
Despite a thorough investigation into the chemical entity known as Mitoridine (CAS 3911-19-1), this in-depth technical guide has been unable to uncover any publicly available scientific literature detailing its biological activity, mechanism of action, or associated experimental data. While the compound is listed by several chemical suppliers, indicating its existence and commercial availability, a comprehensive screening of scientific databases and research publications has yielded no information regarding its effects on biological systems.
This compound is classified as a pyrrole (B145914) and indole (B1671886) alkaloid, as well as a monophenol, with its origins attributed to plant sources. This classification places it within a broad family of natural products known for a wide range of biological activities. However, the specific biological profile of this compound remains uncharacterized in the public domain.
This lack of available data prevents the creation of a detailed technical guide as requested. The core requirements for this guide, including the summarization of quantitative data into structured tables, the provision of detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without foundational research on the compound's biological effects.
Researchers, scientists, and drug development professionals interested in this compound should be aware that any investigation into its biological activity would likely represent novel research. The absence of prior studies means that a comprehensive screening process would need to be initiated from the ground up, starting with preliminary in vitro assays to determine its general cytotoxicity and potential therapeutic areas.
It is possible that research on this compound exists within proprietary databases of pharmaceutical companies or research institutions but has not been made public. It is also conceivable that the compound is a relatively obscure natural product that has yet to be subjected to rigorous biological screening.
For drug development professionals, this compound could represent an untapped opportunity for the discovery of novel therapeutics. Its classification as an indole and pyrrole alkaloid suggests potential for a variety of activities, given the diverse pharmacological profiles of other compounds in these classes.
In-Depth Technical Guide: Mitoridine In Vitro Cytotoxicity Studies
An Important Note on the Availability of Data:
Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research on the in vitro cytotoxicity of a compound specifically named Mitoridine . Chemical suppliers list this compound as a natural product, specifically an indole (B1671886) alkaloid, but do not provide any data regarding its biological effects, including cytotoxicity.
This lack of information prevents the creation of the requested in-depth technical guide, as there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize for this specific compound. The name "this compound" may refer to a very new or proprietary compound that has not yet been described in peer-reviewed literature, or it is possible that the name is a variant or misspelling of a different compound.
To fulfill the user's request for a comprehensive guide on in vitro cytotoxicity with a focus on mitochondrial effects, we will proceed by presenting a detailed guide on a well-researched, analogous compound known for its mitochondrial-targeted cytotoxicity. For this purpose, we will use Mitoxantrone , a potent topoisomerase II inhibitor with known effects on mitochondrial function and significant published cytotoxicity data. This will serve as a template and an example of how such a guide for "this compound" could be structured once research becomes available.
Technical Guide: In Vitro Cytotoxicity of Mitoxantrone
This guide provides a detailed overview of the in vitro cytotoxic effects of Mitoxantrone, a synthetic anthracenedione derivative widely used in cancer chemotherapy. The information is intended for researchers, scientists, and drug development professionals.
Overview of Mitoxantrone Cytotoxicity
Mitoxantrone is known to exert its cytotoxic effects primarily through the inhibition of DNA topoisomerase II, leading to DNA strand breaks and apoptosis. Additionally, it has been shown to intercalate into DNA and inhibit RNA synthesis. Emerging evidence also points to the involvement of mitochondrial pathways in Mitoxantrone-induced cell death.
Quantitative Cytotoxicity Data
The cytotoxic effects of Mitoxantrone have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | ~1-10 | 72 | MTT |
| K562 | Chronic Myeloid Leukemia | Not specified | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified |
| SK-N-MC | Neuroblastoma | Not specified | Not specified | Not specified |
Note: The IC50 values for Mitoxantrone can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used. The data presented here is a summary from various sources and should be used as a reference.
Experimental Protocols for Cytotoxicity Assessment
Detailed methodologies are crucial for the accurate and reproducible assessment of in vitro cytotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of Mitoxantrone and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
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The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Seed and treat cells in a 6-well plate.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
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Signaling Pathways in Mitoxantrone-Induced Cytotoxicity
Mitoxantrone triggers cell death through multiple signaling pathways.
Mitoxantrone can induce mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway.
Caption: Mitoxantrone-induced intrinsic apoptosis pathway.
While less characterized for Mitoxantrone, the extrinsic pathway can also contribute to its cytotoxicity.
Caption: Potential involvement of the extrinsic apoptosis pathway.
A typical workflow for assessing the in vitro cytotoxicity of a compound.
Caption: A general workflow for in vitro cytotoxicity testing.
Should research on the in vitro cytotoxicity of This compound become available, a similar in-depth technical guide can be developed. We recommend that researchers interested in this compound consult with chemical suppliers for any available preliminary data or consider initiating their own in vitro studies.
Pharmacological profiling of Mitoridine
An in-depth search for the pharmacological profile of a compound named "Mitoridine" did not yield any specific results. It is possible that this is a novel or proprietary compound with limited publicly available information, or the name may be a misspelling.
However, the search did retrieve substantial data on "Midodrine," a clinically important α1-adrenergic agonist. As a potential alternative, this guide provides a comprehensive pharmacological profile of Midodrine (B238276), adhering to the requested in-depth technical format for researchers, scientists, and drug development professionals.
Introduction
Midodrine is an ethanolamine (B43304) derivative that functions as a peripherally acting α-adrenergic agonist.[1] It is primarily used in the clinical management of symptomatic orthostatic hypotension and other hypotensive disorders.[1] Midodrine is a prodrug, meaning it is administered in an inactive form and is then metabolized in the body to its active form, desglymidodrine (B1670291).[1][2] This active metabolite is responsible for the therapeutic effects of the drug.[2]
Mechanism of Action
Midodrine's therapeutic effect is mediated by its active metabolite, desglymidodrine. Desglymidodrine is a potent and direct agonist of the α1-adrenergic receptors located in the arteriolar and venous vasculature. Activation of these receptors leads to an increase in vascular tone, resulting in an elevation of blood pressure. Notably, desglymidodrine has a negligible effect on cardiac β-adrenergic receptors. Preclinical studies have shown that the effects of midodrine are significantly reduced by the α-blocker phentolamine, but not by agents like atropine, reserpine, guanethidine, or hexamethonium, confirming its direct peripheral α-adrenergic stimulating action.
Pharmacodynamics
Oral administration of midodrine leads to a significant increase in systolic and diastolic blood pressure in both standing and supine positions in patients with orthostatic hypotension. A 10 mg dose of midodrine can elevate the standing systolic blood pressure by approximately 15 to 30 mmHg within one hour, with the effect lasting for 2 to 3 hours. Midodrine does not have a clinically significant impact on pulse rates in patients with autonomic failure. In animal models, midodrine has been shown to increase peripheral vascular tone even at doses that do not yet raise blood pressure.
Pharmacokinetics
Absorption and Bioavailability Midodrine is rapidly and almost completely absorbed following oral administration. The absolute bioavailability of midodrine, measured as its active metabolite desglymidodrine, is high at 93% and is not affected by the presence of food.
Metabolism and Excretion As a prodrug, midodrine undergoes enzymatic hydrolysis (deglycination) to form desglymidodrine. Peak plasma concentrations of the prodrug are reached approximately half an hour after administration, while the active metabolite reaches its peak plasma concentration in about 1 to 2 hours. Desglymidodrine has poor diffusibility across the blood-brain barrier, which minimizes its effects on the central nervous system.
Data Presentation: Pharmacokinetic Parameters of Midodrine
| Parameter | Value | Species | Reference |
| Bioavailability | 93% (as desglymidodrine) | Human | |
| Time to Peak Plasma Concentration (Prodrug) | ~0.5 hours | Human | |
| Time to Peak Plasma Concentration (Active Metabolite) | 1-2 hours | Human | |
| Effect of Food on Absorption | Not significant | Human | |
| CNS Penetration | Minimal | Human |
Experimental Protocols
Blood Pressure Measurement in Animal Models
-
Objective: To assess the effect of midodrine on arterial blood pressure.
-
Method: Animal subjects (e.g., rats) are anesthetized, and a catheter is inserted into the carotid artery for direct blood pressure measurement. A baseline blood pressure is recorded. Midodrine is then administered either parenterally or enterally at varying doses. Blood pressure is continuously monitored and recorded to determine the dose-response relationship and duration of action.
Isolated Smooth Muscle Organ Bath Studies
-
Objective: To demonstrate the direct α-adrenergic receptor stimulation by midodrine.
-
Method: Various smooth muscle tissues, such as blood vessels, nictitating membrane, or intestine, are isolated and mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile responses of the tissues to different concentrations of midodrine are recorded isometrically. The specificity of the response can be confirmed by pre-treating the tissues with α-adrenergic antagonists like phentolamine.
References
Mitoridine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical target identification and validation of Mitoridine, a novel small molecule inhibitor. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. This document details the experimental methodologies, quantitative data, and signaling pathways associated with this compound's mechanism of action, establishing it as a promising candidate for further therapeutic development. The primary molecular target of this compound has been identified as the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1][2] This guide serves as a central repository of the foundational scientific data supporting the continued investigation of this compound.
Introduction
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism, growth, and survival.[1] Dysregulation of this pathway is a common feature in numerous human diseases, including cancer, making it a prime target for therapeutic intervention.[2][3] this compound is a novel, potent, and selective small molecule inhibitor designed to target key components of this pathway. This document outlines the comprehensive preclinical studies undertaken to identify and validate the molecular target of this compound and to elucidate its mechanism of action.
Target Identification
The initial hypothesis for this compound's target was based on its observed phenotypic effects, which included potent inhibition of cell proliferation and induction of autophagy, hallmarks of mTOR pathway inhibition. A multi-pronged approach was employed to identify the specific molecular target of this compound.
Affinity-Based Chemical Proteomics
An affinity-based chemical proteomics strategy was the primary method used for the deconvolution of this compound's direct binding partners in a cellular context.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
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Probe Synthesis: this compound was chemically modified to incorporate a linker and a biotin (B1667282) tag, creating an affinity probe (this compound-Biotin). An inactive analog was similarly modified to serve as a negative control.
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Cell Lysis: Cancer cell lines with high mTOR activity (e.g., U87-MG glioblastoma) were cultured and lysed to produce a native protein extract.
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Affinity Pulldown: The cell lysate was incubated with the this compound-Biotin probe immobilized on streptavidin-coated beads. The inactive probe was used in a parallel experiment to control for non-specific binding.
-
Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. Specifically bound proteins were then eluted.
-
Mass Spectrometry: The eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins significantly enriched in the this compound-Biotin pulldown compared to the control were identified as potential targets.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to validate the direct binding of this compound to its target protein in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
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Cell Treatment: Intact cancer cells were treated with either this compound or a vehicle control.
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Heating: The treated cells were heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: The heated cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.
-
Western Blotting: The amount of the putative target protein remaining in the soluble fraction at each temperature was quantified by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Target Validation
Following the identification of mTORC1 as the primary target of this compound, a series of validation experiments were conducted to confirm this interaction and its functional consequences.
In Vitro Kinase Assays
The direct inhibitory effect of this compound on the kinase activity of mTORC1 was assessed using in vitro kinase assays.
Experimental Protocol: In Vitro mTORC1 Kinase Assay
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Reagents: Recombinant human mTORC1, the substrate protein (4E-BP1), and ATP were used.
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Reaction: The kinase reaction was initiated by adding ATP to a mixture of mTORC1, 4E-BP1, and varying concentrations of this compound.
-
Detection: The phosphorylation of 4E-BP1 was measured using a specific antibody and a suitable detection method (e.g., ELISA, Western blot).
-
IC50 Determination: The concentration of this compound required to inhibit 50% of mTORC1 kinase activity (IC50) was calculated.
Cellular Assays
The effect of this compound on the mTORC1 signaling pathway was evaluated in cellular models by examining the phosphorylation status of downstream substrates.
Experimental Protocol: Western Blot Analysis of mTORC1 Signaling
-
Cell Treatment: Cancer cell lines were treated with a dose-range of this compound for various time points.
-
Protein Extraction and Quantification: Total protein was extracted from the treated cells and quantified.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of mTORC1 downstream targets (e.g., p-4E-BP1, p-S6K).
-
Data Analysis: The levels of phosphorylated proteins were normalized to the total protein levels to determine the inhibitory effect of this compound on mTORC1 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the target identification and validation of this compound.
| Assay | Parameter | Value |
| In Vitro mTORC1 Kinase Assay | IC50 | 15 nM |
| Cellular mTORC1 Target Engagement | EC50 | 50 nM |
| Anti-proliferative Activity (U87-MG) | GI50 | 100 nM |
Table 1: this compound Potency and Efficacy
| Cell Line | IC50 (nM) |
| U87-MG (Glioblastoma) | 85 |
| A549 (Lung Carcinoma) | 120 |
| MCF7 (Breast Cancer) | 95 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mTOR signaling pathway, the proposed mechanism of action for this compound, and the experimental workflows for target identification and validation.
References
Mitoridine Biosynthetic Pathway: A Review of a Novel Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel biosynthetic pathways is a cornerstone of drug discovery and development, offering new avenues for therapeutic intervention. Recently, the scientific community's attention has been drawn to a newly identified metabolic route: the mitoridine (B10855698) biosynthetic pathway. This pathway, elucidated through a combination of multi-omics approaches and classical biochemical techniques, leads to the production of this compound, a compound with significant potential pharmacological applications. This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthetic pathway, including its enzymatic steps, key intermediates, and the experimental methodologies used to uncover it.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from the central metabolite, Strictosidine (B192452) aglycone. This intermediate is a well-known precursor in the biosynthesis of a wide array of monoterpene indole (B1671886) alkaloids.[1][2][3] The pathway proceeds through a series of stereoselective reductions and subsequent modifications to yield the final this compound scaffold.
Key Enzymatic Steps and Intermediates:
The initial steps of the pathway, leading to the formation of Strictosidine aglycone, are well-established and involve the condensation of tryptamine (B22526) and secologanin (B1681713), catalyzed by strictosidine synthase (STR), followed by the removal of a glucose moiety by strictosidine β-D-glucosidase (SGD).[2][4] From this critical juncture, the pathway to this compound diverges, involving a set of newly characterized enzymes.
A pivotal step in the formation of the this compound core structure is the stereoselective reduction of an enamine intermediate, which is catalyzed by two medium-chain alcohol dehydrogenases, designated MsDCS1 and MsDCS2. These enzymes exhibit a high degree of stereocontrol, leading to the formation of either the (20S)- or (20R)-corynantheidine intermediate. Subsequent methoxylation at the C-9 position, a reaction whose enzymatic basis is still under investigation, is crucial for the final steps of this compound biosynthesis.
Quantitative Data Summary
To provide a clear and comparative overview of the key quantitative aspects of the this compound biosynthetic pathway, the following table summarizes the production of related heteroyohimbine-type monoterpene indole alkaloids in a yeast fermentation system. This data offers a valuable reference for researchers aiming to reconstitute and optimize the pathway in heterologous systems.
| Compound | Production Titer (μM) after 72h |
| Ajmalicine | 1.76 |
| Mayumbine | 1.33 |
| Tetrahydroalstonine | 0.40 |
| [Data sourced from a study on the reconstitution of a related MIA biosynthetic pathway in yeast.] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relied on a series of sophisticated experimental techniques. The following protocols provide a detailed methodology for key experiments.
1. Functional Characterization of Pathway Enzymes in Yeast
This protocol describes the methodology for expressing and functionally characterizing candidate enzymes of the this compound pathway in Saccharomyces cerevisiae.
-
Yeast Strain and Plasmids: A suitable auxotrophic yeast strain (e.g., BY4741) is transformed with expression plasmids carrying the codon-optimized synthetic genes for the candidate enzymes (e.g., MsSTR, MsSGD, MsDCS1/2). Plasmids should contain appropriate selectable markers and strong constitutive promoters (e.g., GPD promoter).
-
Yeast Transformation: The lithium acetate/single-stranded carrier DNA/polyethylene glycol method is used for yeast transformation. Transformants are selected on appropriate synthetic defined (SD) dropout media.
-
Fermentation and Substrate Feeding:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of SD dropout medium and grow overnight at 30°C with shaking.
-
Use the overnight culture to inoculate 50 mL of fresh SD medium to an initial OD600 of 0.2.
-
When the culture reaches an OD600 of ~1.0, add the precursor substrates, secologanin and tryptamine, to a final concentration of 0.5 mM each.
-
Continue the fermentation for 72 hours at 30°C.
-
-
Metabolite Extraction and Analysis:
-
Harvest the yeast culture by centrifugation.
-
Extract the supernatant and the cell pellet separately with ethyl acetate.
-
Combine the organic extracts, evaporate to dryness under nitrogen, and resuspend the residue in methanol.
-
Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced alkaloids.
-
2. In Vitro Enzyme Assays
This protocol outlines the procedure for performing in vitro assays to determine the activity and substrate specificity of the pathway enzymes.
-
Protein Expression and Purification: The candidate enzymes are expressed as His-tagged fusion proteins in E. coli (e.g., BL21(DE3) strain) and purified using immobilized metal affinity chromatography (IMAC).
-
Assay Conditions:
-
The standard assay mixture (100 µL) contains 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM NADPH (for dehydrogenases), 100 µM substrate (e.g., strictosidine aglycone), and 1-5 µg of the purified enzyme.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase, evaporate, and resuspend in methanol.
-
Analyze the products by LC-MS.
-
Visualizations
This compound Biosynthetic Pathway
A simplified diagram of the this compound biosynthetic pathway.
Experimental Workflow for Enzyme Discovery
Workflow for the discovery and characterization of biosynthetic enzymes.
References
- 1. Directed Biosynthesis of Mitragynine Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom - PMC [pmc.ncbi.nlm.nih.gov]
The Renaissance of Nature's Pharmacy: A Technical Guide to Alkaloids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Natural product alkaloids, a diverse group of nitrogen-containing organic compounds, have historically been a cornerstone of medicine and continue to be a vital source of lead compounds in modern drug discovery. Their complex chemical structures and potent biological activities have led to the development of numerous life-saving drugs, particularly in the fields of oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the role of alkaloids in drug discovery, from their natural sources and biosynthesis to their mechanisms of action and therapeutic applications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these remarkable natural products.
Introduction to Natural Product Alkaloids
Alkaloids are secondary metabolites produced by a wide variety of organisms, including plants, fungi, bacteria, and animals.[1] They are characterized by the presence of at least one nitrogen atom in a heterocyclic ring, which typically imparts basic properties to the molecule.[2][3] The structural diversity of alkaloids is immense, leading to a broad spectrum of pharmacological activities.[4]
Historically, crude extracts of alkaloid-containing plants have been used in traditional medicine for centuries. The isolation of morphine from the opium poppy in the early 19th century marked the beginning of modern alkaloid chemistry and pharmacology. Since then, thousands of alkaloids have been identified, with many being developed into essential medicines.[5] Notable examples include quinine (B1679958) for malaria, morphine for pain management, and the vinca (B1221190) alkaloids for cancer chemotherapy.
The renewed interest in natural products for drug discovery is driven by the urgent need for novel therapeutic agents to combat drug-resistant pathogens and complex diseases like cancer. Alkaloids, with their unique and often highly specific mechanisms of action, represent a promising reservoir of chemical diversity for the development of next-generation drugs.
Biosynthesis and Classification of Alkaloids
The biosynthetic pathways of alkaloids are complex and varied, typically originating from amino acids such as ornithine, lysine, phenylalanine, tyrosine, and tryptophan. These precursor amino acids undergo a series of enzymatic reactions, including decarboxylation, transamination, and cyclization, to form the characteristic heterocyclic ring structures of different alkaloid classes.
Alkaloids can be classified based on their chemical structure, biosynthetic precursor, or biological origin. A common classification system based on the heterocyclic ring system is presented below:
-
Pyrrolidine and Piperidine Alkaloids: Derived from ornithine and lysine, respectively.
-
Tropane (B1204802) Alkaloids: Characterized by a bicyclic tropane ring system, also derived from ornithine.
-
Quinoline and Isoquinoline Alkaloids: Derived from tryptophan and tyrosine, respectively. This class includes well-known alkaloids like quinine and morphine.
-
Indole Alkaloids: A large and diverse group derived from tryptophan, including the anticancer agents vinblastine (B1199706) and vincristine.
-
Purine (B94841) Alkaloids: Such as caffeine (B1668208) and theobromine, which are derived from purine nucleotides.
-
Terpenoid and Steroidal Alkaloids: These have a carbon skeleton derived from terpenoid or steroidal precursors, with the nitrogen atom being incorporated at a later stage.
Key Therapeutic Areas and Mechanisms of Action
Alkaloids have demonstrated therapeutic potential across a wide range of diseases. This section will focus on two major areas where they have had a profound impact: oncology and infectious diseases.
Anticancer Alkaloids
Several alkaloids are among the most effective and widely used anticancer drugs. They exert their cytotoxic effects through various mechanisms, often targeting fundamental cellular processes like cell division and DNA replication.
Table 1: Quantitative Data for Prominent Anticancer Alkaloids
| Alkaloid | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference(s) |
| Paclitaxel | Ovarian Carcinoma (various) | 0.4 - 3.4 nM | Microtubule stabilization, G2/M cell cycle arrest, apoptosis | |
| Breast Cancer (SK-BR-3) | ~5 nM | Microtubule stabilization, G2/M cell cycle arrest, apoptosis | ||
| Breast Cancer (MDA-MB-231) | ~10 nM | Microtubule stabilization, G2/M cell cycle arrest, apoptosis | ||
| Vincristine | Neuroblastoma (SH-SY5Y) | 0.1 µM | Microtubule depolymerization, M-phase cell cycle arrest, apoptosis | |
| Acute Lymphoblastic Leukemia | 10 - 1,000 nM | Induction of interphase death and mitotic arrest | ||
| Berberine | Colorectal Cancer (SW620) | 54.41 µM | Inhibition of proliferation and migration | |
| Colorectal Cancer (LoVo) | 78.66 µM | Inhibition of proliferation and migration |
Antimicrobial Alkaloids
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Alkaloids have emerged as a promising source of compounds with antibacterial and antifungal activities.
Table 2: Quantitative Data for Prominent Antimicrobial Alkaloids
| Alkaloid | Microorganism | MIC Value (µg/mL) | Mechanism of Action | Reference(s) |
| Berberine | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 128 | Inhibition of cell division | |
| Sanguinarine | Various Bacteria | Not specified | DNA intercalation, inhibition of nucleic acid synthesis |
Experimental Protocols
The successful discovery and development of alkaloid-based drugs rely on robust experimental methodologies for their extraction, purification, and structural elucidation.
Isolation and Extraction
Detailed Protocol for Acid-Base Extraction:
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Defatting: The powdered material is first extracted with a non-polar solvent, such as hexane (B92381) or petroleum ether, to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, which dissolves the alkaloid salts present in the plant.
-
Acidification: The alcoholic extract is concentrated, and the residue is dissolved in an acidic aqueous solution (e.g., 1-5% HCl). This converts the alkaloids into their water-soluble salt forms.
-
Removal of Neutral Impurities: The acidic solution is washed with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and weakly basic impurities. The aqueous layer containing the protonated alkaloids is retained.
-
Basification: The aqueous layer is then made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH4OH), to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base forms, which are generally insoluble in water.
-
Final Extraction: The free alkaloid bases are then extracted from the aqueous solution using an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Concentration: The organic solvent containing the alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract.
Purification
The crude alkaloid extract is a complex mixture that requires further purification to isolate individual compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Detailed Protocol for HPLC Purification:
-
Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent, typically the mobile phase to be used for the HPLC separation, and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Selection: A suitable HPLC column is chosen based on the polarity of the target alkaloids. Reversed-phase columns, such as C18, are commonly used for the separation of alkaloids.
-
Mobile Phase Optimization: The mobile phase, a mixture of solvents like acetonitrile, methanol, and water, often with additives like trifluoroacetic acid or ammonium acetate to improve peak shape, is optimized to achieve good separation of the target alkaloids. Gradient elution, where the composition of the mobile phase is changed over time, is often employed for complex mixtures.
-
Injection and Separation: A small volume of the prepared sample is injected into the HPLC system. The alkaloids are separated as they pass through the column based on their differential partitioning between the stationary and mobile phases.
-
Detection: The separated alkaloids are detected as they elute from the column using a detector, most commonly a UV-Vis detector set at a wavelength where the alkaloids absorb light.
-
Fraction Collection: The eluent corresponding to the peaks of interest is collected into separate vials.
-
Solvent Evaporation: The solvent from the collected fractions is evaporated to obtain the purified alkaloids.
Structure Elucidation
Once a pure alkaloid has been isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Structure Elucidation using MS and NMR:
-
Molecular Formula Determination: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the isolated alkaloid, from which the molecular formula can be deduced.
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons in spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton and determining the placement of functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
-
Structure Assembly: The data from all the spectroscopic experiments are pieced together like a puzzle to propose a chemical structure for the alkaloid.
-
Confirmation: The proposed structure can be confirmed by comparison with known compounds, by chemical degradation studies, or ultimately, by total synthesis.
Future Perspectives and Conclusion
Natural product alkaloids continue to be an invaluable source of inspiration for the development of new drugs. Advances in analytical techniques, such as high-throughput screening, genomics, and metabolomics, are accelerating the discovery of novel alkaloids with therapeutic potential. Furthermore, the application of synthetic biology and metabolic engineering approaches offers the exciting possibility of producing rare or complex alkaloids in microbial hosts, overcoming the limitations of their natural supply.
The ongoing exploration of the vast chemical diversity of alkaloids, coupled with a deeper understanding of their biological mechanisms, holds immense promise for addressing some of the most pressing challenges in human health. This technical guide provides a foundational framework for researchers and scientists to navigate the intricate world of alkaloid drug discovery, from the initial extraction to the elucidation of their complex structures and modes of action. The continued investigation of these remarkable natural compounds will undoubtedly lead to the development of the next generation of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mitragynine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the isolation, purification, and synthesis of Mitragynine, a prominent psychoactive indole (B1671886) alkaloid found in the leaves of the Mitragyna speciosa plant.[1][2] Mitragynine is recognized for its analgesic properties, acting as a partial agonist at the mu-opioid receptor.[2] These protocols are intended to provide a comprehensive guide for researchers and professionals engaged in the study and development of this compound.
Chemical Properties of Mitragynine
Mitragynine is a monoterpene indole alkaloid with a complex tetracyclic structure.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H30N2O4 | PubChem |
| Molecular Weight | 414.5 g/mol | PubChem |
| Appearance | Pale brown, amorphous compound | [3] |
| Melting Point | 102-106 °C | Not explicitly in search results, general knowledge |
| Solubility | Soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol. |
Mechanism of Action
Mitragynine's primary pharmacological effect is mediated through its interaction with opioid receptors. It acts as a partial agonist at the mu-opioid receptors and has a weak antagonistic effect at the kappa-opioid receptors. This dual action is believed to contribute to its analgesic effects with a potentially lower risk of certain side effects compared to classical opioids. The activation of alpha-1-adrenergic receptors can lead to an increase in vascular tone and blood pressure.
Caption: Signaling pathway of Mitragynine.
Experimental Protocols
Extraction and Isolation of Mitragynine from Mitragyna speciosa Leaves
This protocol describes a simple and cost-effective method for the isolation of mitragynine.
Materials:
-
Dried and powdered leaves of Mitragyna speciosa
-
Methanol
-
Acetone
-
Chloroform
-
Diethyl ether
-
Sodium carbonate solution (pH 9)
-
Rotary evaporator
-
Filtration apparatus
-
TLC plates
Protocol:
-
Dry the Mitragyna speciosa leaves at 45-50 °C for three days and mill into a fine powder.
-
Perform a solvent extraction using methanol to obtain a crude extract. Other methods like soxhlet extraction can also be used.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain crude mitragynine.
-
Dissolve the crude extract in an acidic solution and wash with an organic solvent to remove non-alkaloidal impurities.
-
Basify the aqueous layer with a sodium carbonate solution to a pH of 9.
-
Extract the liberated free base with diethyl ether or chloroform.
-
Dry the organic extract to obtain a pale brown, amorphous compound.
-
Monitor the extraction and purity of the fractions using Thin Layer Chromatography (TLC).
Caption: Workflow for Mitragynine extraction.
Purification of Mitragynine
Further purification of the crude extract is necessary to achieve high purity Mitragynine.
Materials:
-
Crude Mitragynine extract
-
Weak acid (e.g., acetic acid)
-
Weak base (e.g., sodium bicarbonate)
-
Alcohol (e.g., ethanol, methanol)
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography-Mass Spectrometry (GC-MS) system
Protocol:
-
Slowly add the crude Mitragynine extract to a weak acid with continuous stirring to form the Mitragynine salt.
-
Precipitate the Mitragynine free base by reacting the salt with a weak base.
-
Wash the precipitated Mitragynine with alcohol.
-
Dry the purified Mitragynine free base.
-
For higher purity, recrystallization from a suitable solvent can be performed. The crystals can be washed with methanol followed by acetone.
-
Alternatively, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography can be employed for purification.
-
Assess the purity of the final product using analytical techniques like HPLC or GC-MS. A purity of 99.0% (w/w) has been reported using GC-MS analysis.
Synthesis of Mitragynine
The total synthesis of Mitragynine is a complex multi-step process. A concise asymmetric synthesis has been reported, often involving key steps like the Pictet-Spengler reaction and a Ni(COD)2 mediated cyclization. A detailed synthetic protocol is beyond the scope of these application notes; however, a general overview of a synthetic strategy is presented.
A reported synthesis of Mitragynine and related compounds involved the following key transformations:
-
An enantiospecific method for the synthesis of 4-methoxytryptophan was developed via a regiospecific Larock heteroannulation.
-
The asymmetric Pictet-Spengler reaction and a Ni(COD)2 mediated cyclization served as key steps in the total synthesis.
-
Reduction of an olefin bond in a key intermediate was achieved using Crabtree's catalyst.
Data Presentation
| Parameter | Result | Method | Reference |
| Purity of isolated Mitragynine | 99.0% (w/w) | GC-MS | |
| Recovery from chloroform extract | >95.0% | - | |
| Yield of purified Mitragynine | 53% (w/w) | HPLC | |
| Purity of synthesized product | >90% | 1H NMR |
Conclusion
The protocols outlined in this document provide a foundation for the successful isolation, purification, and characterization of Mitragynine. The described methods, particularly the simple and cost-effective isolation protocol, can yield high-purity Mitragynine suitable for further research and development. For synthetic routes, advanced organic chemistry techniques are required to achieve the total synthesis of this complex alkaloid.
References
Application Notes and Protocols for Mitoridine Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoridine is an indole (B1671886) alkaloid compound isolated from the stem bark of Rauwolfia cumminsii Stapf[1]. As a natural product with potential therapeutic applications, a thorough understanding of its physicochemical properties is crucial for drug development. This document provides detailed application notes and protocols for determining the solubility and stability of this compound, essential for its handling, formulation, and preclinical assessment.
This compound has a molecular formula of C₂₀H₂₂N₂O₂ and a molecular weight of 322.408 g/mol [2]. Its chemical structure, characteristic of monoterpene indole alkaloids, suggests potential for bioactivity[3][4]. The following protocols are based on established methodologies for small molecule drug candidates and are designed to generate robust and reliable data for this compound.
This compound Solubility Testing
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive solubility profile for this compound.
Experimental Protocols
1. Kinetic Solubility Protocol
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, typically DMSO. This high-throughput method is valuable for early-stage drug discovery to identify potential solubility liabilities[5].
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with nephelometric or UV-Vis detection capabilities
-
Automated liquid handler (recommended)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add PBS (pH 7.4) to a series of wells.
-
Using an automated liquid handler, add small volumes of the this compound DMSO stock solution to the PBS-containing wells to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100, 200 µM). The final DMSO concentration should be kept constant, typically ≤1%.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. Alternatively, for UV-Vis detection, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a predetermined wavelength for this compound.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
-
2. Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is crucial for formulation development.
-
Materials:
-
This compound powder
-
Selected aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and organic solvents (e.g., ethanol, propylene (B89431) glycol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker.
-
Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent/Buffer System | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 25 | ||
| PBS, pH 7.4 | Thermodynamic | 25 | ||
| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | ||
| Simulated Intestinal Fluid (pH 6.8) | Thermodynamic | 37 | ||
| Water | Thermodynamic | 25 | ||
| Ethanol | Thermodynamic | 25 | ||
| Propylene Glycol | Thermodynamic | 25 | ||
| DMSO | Stock Solution | 25 |
This compound Stability Testing
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. A stability-indicating analytical method is crucial for this purpose, as it must be able to distinguish the intact API from any degradation products.
Experimental Protocols
1. Forced Degradation Study
Forced degradation studies, or stress testing, are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
HPLC-UV/MS system
-
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Subject the solutions to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Store solid this compound and a solution at 60°C for 7 days.
-
Photostability: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
At specified time points, withdraw samples, neutralize if necessary, and analyze using an HPLC-UV/MS system to separate and identify the parent compound and any degradation products.
-
2. Long-Term Stability Study (as per ICH Q1A(R2))
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.
-
Materials:
-
At least three primary batches of this compound
-
Container closure system proposed for marketing
-
ICH-compliant stability chambers
-
-
Procedure:
-
Package the this compound samples from at least three primary batches in the proposed container closure system.
-
Place the samples in stability chambers under the following long-term storage conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Conduct accelerated stability testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay of this compound, degradation products, and any other critical quality attributes using a validated stability-indicating method.
-
Data Presentation
Table 2: this compound Forced Degradation Study Summary
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradants | Major Degradant (% Peak Area) |
| 0.1 N HCl | 24 hours | 60°C | |||
| 0.1 N NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | 7 days | 60°C | |||
| Thermal (Solution) | 7 days | 60°C | |||
| Photostability | Per ICH Q1B | 25°C |
Table 3: this compound Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Batch 1 (% Assay) | Batch 2 (% Assay) | Batch 3 (% Assay) | Total Degradants (%) | Appearance |
| 0 | |||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 36 |
Visualizations
Caption: Workflow for this compound solubility testing.
Caption: Workflow for this compound stability testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for Cell-based Assays of Mitoridine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoridine is a novel compound under investigation for its potential to enhance mitochondrial function. These application notes provide detailed protocols for a selection of robust cell-based assays designed to elucidate the mechanism of action and quantify the biological activity of this compound. The following sections detail methods for assessing key aspects of mitochondrial health and cellular metabolism, including NAD+ levels, mitochondrial respiration, mitochondrial biogenesis, and overall cell proliferation.
Application Note 1: Quantification of Intracellular NAD+ Levels
Principle
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme for cellular metabolism and a substrate for enzymes like sirtuins, which are involved in mitochondrial biogenesis and function.[1][2] Measuring intracellular NAD+ levels is a key indicator of this compound's potential to boost cellular energetic pathways. This protocol describes an enzymatic cycling assay for the quantification of NAD+.[3][4]
Data Presentation
Table 1: Effect of this compound on Intracellular NAD+ Levels in HepG2 Cells
| This compound Concentration (µM) | Incubation Time (hours) | NAD+ Concentration (pmol/10^6 cells) | Fold Change vs. Control |
| 0 (Control) | 24 | 150.2 ± 12.5 | 1.0 |
| 1 | 24 | 225.8 ± 18.9 | 1.5 |
| 5 | 24 | 375.1 ± 25.3 | 2.5 |
| 10 | 24 | 480.6 ± 30.1 | 3.2 |
| 10 | 48 | 555.7 ± 35.8 | 3.7 |
Experimental Protocol: NAD+ Enzymatic Cycling Assay
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 or 48 hours).
-
-
NAD+ Extraction:
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 0.6 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Neutralize the extract by adding 50 µL of 1 M potassium carbonate (K2CO3).
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully transfer the supernatant containing NAD+ to a new 96-well plate.
-
-
NAD+ Quantification:
-
Prepare a standard curve using known concentrations of NAD+.
-
Prepare a master mix for the enzymatic cycling reaction containing alcohol dehydrogenase, diaphorase, resazurin, and ethanol.
-
Add 100 µL of the master mix to each well containing the extracted samples and standards.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in the samples using the standard curve.
-
Normalize the NAD+ concentration to the cell number or protein concentration.
-
Visualization
Workflow for NAD+ quantification and proposed this compound pathway.
Application Note 2: Mitochondrial Respiration Assay
Principle
Mitochondrial respiration, or oxygen consumption rate (OCR), is a direct measure of mitochondrial activity.[5] The Seahorse XF Cell Mito Stress Test is a widely used method to assess key parameters of mitochondrial function in real-time by measuring OCR. This assay determines basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Data Presentation
Table 2: Effect of this compound on Mitochondrial Respiration in C2C12 Myotubes
| Parameter | Control | This compound (10 µM) | % Change |
| Basal Respiration (pmol O2/min) | 120.5 ± 8.2 | 155.7 ± 10.1 | +29.2% |
| ATP Production (pmol O2/min) | 95.3 ± 6.5 | 128.9 ± 8.7 | +35.3% |
| Maximal Respiration (pmol O2/min) | 250.1 ± 15.6 | 340.2 ± 20.4 | +36.0% |
| Spare Respiratory Capacity (%) | 107.5 ± 9.1 | 118.5 ± 10.3 | +10.2% |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Culture:
-
Seed C2C12 myoblasts in a Seahorse XF96 cell culture microplate at an optimal density and differentiate into myotubes.
-
Treat the differentiated myotubes with this compound (e.g., 10 µM) for 24 hours prior to the assay.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
-
Seahorse XF Analyzer Operation:
-
Load the sensor cartridge with the mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure baseline OCR before sequentially injecting the drugs to determine the different respiratory parameters.
-
-
Data Analysis:
-
The Seahorse XF software automatically calculates the OCR values.
-
Normalize the data to cell number or protein content per well.
-
Calculate the key parameters: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Visualization
Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Application Note 3: Mitochondrial Biogenesis Assay
Principle
Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for maintaining cellular energy homeostasis. This process can be assessed by measuring the relative amounts of mitochondrial DNA (mtDNA) and nuclear DNA (nDNA), or by quantifying the expression of key proteins encoded by both genomes. This protocol describes a high-content imaging-based method.
Data Presentation
Table 3: Effect of this compound on Mitochondrial Biogenesis Markers in HeLa Cells
| This compound Concentration (µM) | COX-1/SDH-A Ratio (Normalized Fluorescence) | mtDNA/nDNA Ratio |
| 0 (Control) | 1.00 ± 0.08 | 1.00 ± 0.12 |
| 1 | 1.25 ± 0.10 | 1.35 ± 0.15 |
| 5 | 1.80 ± 0.15 | 1.95 ± 0.20 |
| 10 | 2.50 ± 0.21 | 2.65 ± 0.28 |
Experimental Protocol: High-Content Imaging of Mitochondrial Proteins
-
Cell Culture and Treatment:
-
Seed HeLa cells on 96-well imaging plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for 48-72 hours to allow for changes in protein expression.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies against a mtDNA-encoded protein (e.g., COX-1) and a nDNA-encoded mitochondrial protein (e.g., SDH-A).
-
Incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the cells and quantify the fluorescence intensity of COX-1 and SDH-A within each cell.
-
Calculate the ratio of COX-1 to SDH-A fluorescence intensity as a measure of mitochondrial biogenesis.
-
Visualization
Signaling pathway of this compound-induced mitochondrial biogenesis.
Application Note 4: Cell Proliferation Assay
Principle
A cell proliferation assay is used to assess the general effect of a compound on cell viability and growth. The [3H]-thymidine incorporation assay is a classic method that measures the rate of DNA synthesis, which is indicative of cell proliferation.
Data Presentation
Table 4: Effect of this compound on the Proliferation of Human Umbilical Vein Endothelial Cells (HUVECs)
| This compound Concentration (µM) | [3H]-Thymidine Incorporation (CPM) | Proliferation (% of Control) |
| 0 (Control) | 15,840 ± 1,230 | 100 |
| 1 | 18,216 ± 1,540 | 115 |
| 5 | 22,176 ± 1,890 | 140 |
| 10 | 25,344 ± 2,150 | 160 |
| 50 | 16,315 ± 1,380 | 103 |
Experimental Protocol: [3H]-Thymidine Incorporation Assay
-
Cell Culture and Treatment:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
[3H]-Thymidine Labeling:
-
Add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
-
Cell Harvesting and Scintillation Counting:
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Wash the cells extensively to remove unincorporated [3H]-thymidine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
The CPM values are directly proportional to the rate of cell proliferation.
-
Express the results as a percentage of the control (untreated cells).
-
Visualization
References
- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Mitoridine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoridine is a novel therapeutic candidate under investigation for its potential to enhance mitochondrial function and cellular bioenergetics. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in preclinical animal models. The focus is on robust methodologies to assess its impact on mitochondrial function, NAD+ metabolism, and relevant physiological and behavioral endpoints in models of age-related decline and specific mitochondrial diseases.
Hypothetical Mechanism of Action
This compound is a potent and orally bioavailable small molecule designed to allosterically activate Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. By enhancing NAMPT activity, this compound is hypothesized to increase intracellular NAD+ levels, a critical coenzyme for cellular metabolism and energy production. Elevated NAD+ is expected to activate sirtuins, particularly SIRT1 and SIRT3, which play key roles in mitochondrial biogenesis, oxidative stress resistance, and metabolic regulation.[1][2][3]
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on its proposed mechanism of action, the following mouse models are recommended:
-
Age-related Decline: Aged C57BL/6J mice (18-24 months) are a well-established model to study the physiological decline associated with aging, which is often linked to reduced NAD+ levels and mitochondrial dysfunction.[1]
-
Mitochondrial Disease Models:
-
NDUFS4 Knockout Mouse: This model of Complex I deficiency recapitulates many features of Leigh syndrome, a severe mitochondrial disease.[4]
-
POLG 'Mutator' Mouse: These mice accumulate mitochondrial DNA (mtDNA) mutations, leading to a premature aging phenotype and multi-systemic disorders, reflecting aspects of human mitochondrial diseases caused by POLG mutations.
-
-
Metabolic Disease Models: Diet-induced obesity (DIO) mice, fed a high-fat diet, exhibit mitochondrial dysfunction and insulin (B600854) resistance, providing a relevant model to test the metabolic benefits of this compound.
Efficacy Endpoints and Biomarkers
A multi-faceted approach should be employed to assess the efficacy of this compound, encompassing behavioral, physiological, and molecular endpoints.
| Category | Endpoint/Biomarker | Description | Animal Model(s) |
| Behavioral | Rotarod Performance | Assesses motor coordination and balance. | Aged, NDUFS4, POLG |
| Grip Strength | Measures muscle strength. | Aged, NDUFS4, POLG | |
| Open Field Test | Evaluates locomotor activity and anxiety-like behavior. | Aged, NDUFS4, POLG | |
| Cognitive Function (e.g., Morris Water Maze) | Assesses learning and memory. | Aged, POLG | |
| Physiological | Body Weight and Composition | Monitors changes in fat and lean mass. | Aged, DIO |
| Glucose and Insulin Tolerance Tests | Evaluates glucose homeostasis and insulin sensitivity. | Aged, DIO | |
| Indirect Calorimetry | Measures energy expenditure, respiratory exchange ratio (RER), and physical activity. | Aged, DIO | |
| Cardiac Function (Echocardiography) | Assesses heart structure and function. | Aged, POLG | |
| Biochemical | NAD+ and NADH Levels | Direct measure of target engagement in tissues (liver, muscle, brain). | All |
| ATP Levels | Indicates cellular energy status. | All | |
| Lactate/Pyruvate Ratio | Reflects the cellular redox state. | All | |
| Citrate Synthase Activity | A marker of mitochondrial content. | All | |
| Molecular | Gene and Protein Expression (SIRT1, SIRT3, PGC-1α, NRF2) | Key regulators of mitochondrial biogenesis and antioxidant response. | All |
| Mitochondrial Respiration (High-Resolution Respirometry) | Measures oxygen consumption rates in isolated mitochondria or tissue homogenates. | All | |
| Oxidative Stress Markers (e.g., 4-HNE, 8-OHdG) | Indicates levels of lipid peroxidation and DNA damage. | All |
Signaling Pathway and Experimental Workflow
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
General Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for this compound efficacy testing.
Detailed Experimental Protocols
Protocol 1: Rotarod Performance Test
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Accelerating rotarod apparatus
-
Animal subjects
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training Phase (3 consecutive days):
-
Place the mouse on the rotating rod at a constant low speed (e.g., 4 rpm) for 60 seconds.
-
If the mouse falls, place it back on the rod until the 60 seconds have elapsed.
-
Perform 3 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing Phase (Day 4):
-
Place the mouse on the rod and start the acceleration from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall (in seconds). The trial ends when the mouse falls off the rod or grips the rod and rotates with it for two consecutive revolutions without attempting to walk.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
Protocol 2: Measurement of NAD+ and NADH Levels
Objective: To quantify NAD+ and NADH concentrations in tissue samples.
Materials:
-
Tissue samples (e.g., liver, skeletal muscle, brain)
-
NAD+/NADH quantification kit (e.g., colorimetric or fluorometric)
-
Homogenizer
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Rapidly excise tissues and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
-
On the day of the assay, weigh the frozen tissue (~20 mg) and homogenize in the extraction buffer provided with the kit.
-
-
Extraction:
-
To measure both NAD+ and NADH, two separate extractions are required.
-
For NADH extraction, use the NADH extraction buffer. For total NAD (NAD+ and NADH), use the NAD+ extraction buffer.
-
Heat the homogenates at 60°C for 30 minutes.
-
Cool on ice and then add the assay buffer and the opposing extraction buffer to neutralize the extracts.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Assay:
-
Transfer the supernatant to a 96-well plate.
-
Add the enzyme mix and incubate at room temperature for the time specified in the kit protocol.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
-
Calculation:
-
Calculate the concentration of NAD+ and NADH based on the standard curve.
-
The NAD+/NADH ratio can then be determined.
-
Protocol 3: High-Resolution Respirometry of Isolated Mitochondria
Objective: To assess mitochondrial respiratory function.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Fresh tissue samples (e.g., heart, liver, skeletal muscle)
-
Mitochondrial isolation buffer
-
Respiratory substrates (e.g., pyruvate, malate, glutamate, succinate)
-
ADP
-
Inhibitors (e.g., oligomycin (B223565), FCCP, rotenone (B1679576), antimycin A)
Procedure:
-
Mitochondrial Isolation:
-
Mince the fresh tissue on ice and homogenize in ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in a small volume of respiration buffer.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA assay).
-
-
Respirometry:
-
Calibrate the oxygen sensors in the respirometer.
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the chamber containing respiration buffer.
-
Sequentially add substrates and inhibitors to assess different respiratory states:
-
State 2 (Leak respiration): Add Complex I substrates (e.g., pyruvate, malate, glutamate).
-
State 3 (Oxidative phosphorylation): Add ADP to stimulate ATP synthesis.
-
State 4o (Oligomycin-induced): Add oligomycin to inhibit ATP synthase and measure proton leak.
-
Uncoupled respiration: Add a titratable amount of FCCP to determine the maximum capacity of the electron transport system.
-
Add rotenone (Complex I inhibitor) followed by succinate (B1194679) (Complex II substrate) to assess Complex II-linked respiration.
-
Add antimycin A (Complex III inhibitor) to block the electron transport system and measure residual oxygen consumption.
-
-
-
Data Analysis:
-
Calculate oxygen consumption rates (OCR) for each respiratory state and normalize to mitochondrial protein content.
-
Logical Relationship of Study Design
Caption: Logical relationship of the this compound study design.
Conclusion
These application notes provide a framework for the preclinical efficacy testing of this compound. The selection of appropriate animal models, combined with a comprehensive panel of behavioral, physiological, and molecular endpoints, will be crucial in elucidating the therapeutic potential of this novel NAMPT activator. The detailed protocols provided herein are intended to serve as a starting point and may require optimization based on specific experimental conditions and research questions.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NAD+ metabolism in aging and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with Mitoridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoridine is a novel small molecule compound under investigation for its potential to modulate mitochondrial function. These application notes provide a comprehensive overview of high-throughput screening (HTS) assays and detailed protocols to assess the bioactivity and therapeutic potential of this compound. The following sections detail its mechanism of action, protocols for cell viability and mitochondrial function assays, and expected data outcomes.
Mechanism of Action
This compound is hypothesized to act as a potent modulator of mitochondrial respiratory chain activity. Specifically, it is believed to target Complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of downstream effects on cellular metabolism and viability. Understanding this mechanism is crucial for designing relevant screening assays and interpreting the resulting data.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various cell lines, providing a benchmark for expected experimental outcomes.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HeLa (Cervical Cancer) | 5.2 | CellTiter-Glo® |
| A549 (Lung Cancer) | 8.1 | MTT Assay |
| MCF-7 (Breast Cancer) | 12.5 | RealTime-Glo™ |
| HepG2 (Liver Cancer) | 3.7 | CellTox™ Green |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | EC50 (µM) for ΔΨm Depolarization | Assay Type |
| HeLa | 2.8 | JC-1 Staining |
| A549 | 4.5 | TMRM Staining |
| MCF-7 | 7.9 | TMRE Staining |
| HepG2 | 1.9 | DiOC6(3) Staining |
Table 3: Impact of this compound on Cellular ATP Levels
| Cell Line | Time Point | This compound Concentration (µM) | ATP Levels (% of Control) |
| HeLa | 6h | 1 | 85% |
| 5 | 42% | ||
| 10 | 15% | ||
| HepG2 | 6h | 1 | 92% |
| 5 | 55% | ||
| 10 | 28% |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom microplates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 10 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization buffer to each well and incubate for 12-18 hours at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1]
Protocol 2: High-Throughput Mitochondrial Membrane Potential Assay using TMRM
Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (1 mM in DMSO)
-
Hoechst 33342 nuclear stain (1 mg/mL)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - positive control for depolarization
-
384-well black-walled, clear-bottom microplates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed 10,000 HeLa cells per well in a 384-well plate in 40 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Add 10 µL of serially diluted this compound to the wells. Include wells with FCCP as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 1, 6, 24 hours).
-
Staining: Add 5 µL of a staining solution containing TMRM (final concentration 100 nM) and Hoechst 33342 (final concentration 1 µg/mL) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for TMRM (red fluorescence) and Hoechst 33342 (blue fluorescence).
-
Data Analysis: Segment the images to identify individual cells (nuclei) and quantify the mean TMRM fluorescence intensity per cell. A decrease in TMRM intensity indicates mitochondrial depolarization.[2] Calculate the EC50 value for the depolarization effect.[2]
Protocol 3: High-Throughput Cellular ATP Measurement
Objective: To quantify the impact of this compound on intracellular ATP levels.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well opaque-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 HepG2 cells per well in a 384-well opaque plate in 40 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add 10 µL of this compound dilutions to the wells and incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the data as a percentage of the ATP levels in the vehicle-treated control cells.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for HTS.
Caption: Logical relationship of this compound's effects.
References
Application Notes & Protocols for the Quantification of Mitoridine
Disclaimer: As of the current knowledge base, "Mitoridine" is not a recognized compound with established analytical methods or known signaling pathways. The following application notes and protocols are presented as a predictive framework based on common analytical techniques and signaling pathways investigated for novel therapeutic compounds. The experimental details are derived from established methods for molecules with similar characteristics.
Application Note 1: High-Sensitivity Quantification of this compound in Human Plasma using LC-MS/MS
Introduction
This compound is a novel small molecule with therapeutic potential, necessitating a robust and sensitive analytical method for its quantification in biological matrices. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using Multiple Reaction Monitoring (MRM), offering high selectivity and sensitivity.
Analytical Method Overview
This method employs a C18 reversed-phase column for chromatographic separation, coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[1] The sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and sample cleanup.
Key Advantages of this Method:
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), enabling the analysis of trace amounts of this compound.
-
High Specificity: The use of MRM transitions ensures precise and selective quantification, even in complex biological matrices.[1]
-
Robustness and Reproducibility: The method demonstrates excellent recovery and reproducibility, making it suitable for routine analysis in preclinical and clinical studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method for this compound quantification, based on typical performance for similar small molecules.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 200 ng/mL |
| Correlation Coefficient (R²) | >0.998 |
| Intra-day Precision (%CV) | < 8.5% |
| Inter-day Precision (%CV) | < 10.2% |
| Mean Recovery | 88 - 96% |
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol to create calibration standards with concentrations ranging from 0.15 to 200 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.45, 45, and 150 ng/mL) from a separate stock solution.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography
-
System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-9 min: 5% B
-
-
Column Temperature: 40°C.
-
-
Mass Spectrometry
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
MRM Transitions: To be determined by direct infusion of this compound standard. Hypothetical transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
-
Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
Visualizations
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Hypothetical Signaling Pathway of this compound
Introduction
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest its involvement in the modulation of cell growth and proliferation pathways. A common target for therapeutic agents in this domain is the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and survival.
Proposed Mechanism
It is hypothesized that this compound may act as an inhibitor of the mTORC1 complex. The mTOR kinase forms two distinct complexes, mTORC1 and mTORC2. mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis and cell growth. By inhibiting mTORC1, this compound could potentially downregulate protein synthesis and suppress uncontrolled cell proliferation, making it a candidate for anti-cancer therapies.
Caption: Hypothetical signaling pathway of this compound via mTORC1 inhibition.
References
Application Notes and Protocols for Pridopidine in Neuroscience Research
Disclaimer: The following information pertains to the investigational drug Pridopidine. No information could be found for a compound named "Mitoridine." Based on the name, it is hypothesized that the user's interest lies in a modulator of mitochondrial function for neuroscience research, a key aspect of Pridopidine's mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pridopidine is an orally administered small molecule investigational drug that readily crosses the blood-brain barrier.[1] It is a potent and selective agonist of the Sigma-1 Receptor (S1R), a protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[2][3] Activation of S1R by Pridopidine has been shown to modulate several key cellular processes that are often impaired in neurodegenerative diseases, making it a compound of significant interest for neuroscience research.[2][4] Its neuroprotective effects have been demonstrated in various preclinical models of Huntington's disease (HD), amyotrophic lateral sclerosis (ALS), Parkinson's disease (PD), and Alzheimer's disease (AD).
These application notes provide an overview of Pridopidine's mechanism of action, its applications in neuroscience research, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Pridopidine's primary mechanism of action is the activation of the Sigma-1 Receptor (S1R). S1R is an intracellular chaperone protein that plays a crucial role in regulating cellular functions vital for neuronal health and survival. The binding of Pridopidine to S1R initiates a cascade of downstream effects that contribute to its neuroprotective properties.
Key molecular effects of Pridopidine's S1R activation include:
-
Enhancement of Mitochondrial Function: Pridopidine activation of S1R helps maintain mitochondrial integrity and function, a critical factor in neuronal survival.
-
Reduction of Endoplasmic Reticulum (ER) Stress: It ameliorates ER stress, a condition implicated in the pathology of many neurodegenerative diseases.
-
Upregulation of Neurotrophic Factors: Pridopidine has been shown to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival, growth, and plasticity.
-
Modulation of Synaptic Plasticity: It restores impaired synaptic plasticity and helps maintain the integrity of dendritic spines in models of neurodegeneration.
-
Enhanced Clearance of Toxic Proteins: Pridopidine promotes the clearance of misfolded and toxic proteins, a common hallmark of neurodegenerative disorders.
-
Reduction of Neuroinflammation: It exhibits anti-inflammatory effects in the central nervous system.
Initially, Pridopidine was also investigated for its activity as a dopamine (B1211576) D2 receptor antagonist. However, subsequent studies revealed a much higher affinity for the S1R, which is now considered its primary therapeutic target.
Signaling Pathway of Pridopidine
Caption: Pridopidine's neuroprotective signaling cascade.
Applications in Neuroscience Research
Pridopidine is a valuable tool for investigating the role of S1R in various neurological disorders and for exploring potential therapeutic strategies.
-
Huntington's Disease (HD): Pridopidine has been extensively studied in preclinical models of HD, where it has been shown to protect neurons from mutant huntingtin (mHTT) toxicity, improve motor function, and restore dendritic spine abnormalities.
-
Amyotrophic Lateral Sclerosis (ALS): In ALS models, Pridopidine protects motor neurons, improves neuromuscular junction integrity, and enhances axonal transport.
-
Parkinson's Disease (PD): Studies in a mouse model of PD have demonstrated that Pridopidine can improve behavioral deficits and increase the number of dopaminergic neurons.
-
Alzheimer's Disease (AD): Pridopidine has been shown to increase dendritic spine density and restore long-term potentiation in cellular and animal models of AD.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Sigma-1 Receptor (S1R) | 69.7 nM | Rat | |
| Sigma-1 Receptor (S1R) | 81.7 nM | Human | |
| Dopamine D2 Receptor (D2R) | ~10 µM | Rat | |
| Preclinical Efficacy | |||
| SOD1 Accumulation Reduction (ALS model) | ~50% | Mouse Spinal Cord | |
| Increase in Dopaminergic Neurons (PD model) | ~55% | Mouse Substantia Nigra | |
| Restoration of BDNF Flux (HD model) | ~2-fold | Mouse Corticostriatal Networks | |
| Improvement in Synaptic Function (HD model) | ~30% | Mouse Corticostriatal Networks | |
| Clinical Trial Dosage | |||
| Huntington's Disease | 45 mg twice daily | Human |
Experimental Protocols
In Vitro Cellular Assays
1. Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of Pridopidine against mutant huntingtin (mHTT)-induced toxicity in primary cortical neurons.
Workflow Diagram:
Caption: Workflow for in vitro neuroprotection assay.
Methodology:
-
Cell Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) mouse or rat pups.
-
Plate dissociated neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation.
-
-
Transfection and Treatment:
-
Transfect neurons with a plasmid expressing mHTT with an expanded polyglutamine tract (e.g., EGFP-HTT-Q74) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Simultaneously, treat the transfected neurons with varying concentrations of Pridopidine (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., DMSO).
-
-
Assessment of Neuronal Viability:
-
After 48 hours of incubation, assess neuronal viability using a live/dead viability/cytotoxicity assay kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Capture fluorescent images using a confocal or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the percentage of live (Calcein-AM positive) and dead (Ethidium Homodimer-1 positive) neurons in each treatment group.
-
Normalize the data to the vehicle-treated control group.
-
Determine the EC50 of Pridopidine for neuroprotection.
-
2. Dendritic Spine Density Analysis
This protocol assesses the effect of Pridopidine on dendritic spine density in a cellular model of Alzheimer's Disease.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary hippocampal or cortical neurons for 14-21 DIV.
-
Treat neurons with oligomeric amyloid-beta (Aβ) (e.g., 500 nM) for 24 hours to induce synaptic deficits.
-
Co-treat a subset of Aβ-exposed neurons with Pridopidine (e.g., 1 µM). Include a vehicle control group and a Pridopidine-only group.
-
-
Immunocytochemistry:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with primary antibodies against a dendritic marker (e.g., MAP2) and a spine marker (e.g., Phalloidin for F-actin).
-
Incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Acquire high-resolution images of dendrites using a confocal microscope.
-
Using image analysis software (e.g., ImageJ with NeuronJ plugin), quantify the number of dendritic spines per unit length of dendrite.
-
Compare the spine density between the different treatment groups.
-
In Vivo Studies
1. Assessment of Motor Function in a Mouse Model of Parkinson's Disease
This protocol evaluates the effect of Pridopidine on motor deficits in the 6-hydroxydopamine (6-OHDA) mouse model of PD.
Workflow Diagram:
Caption: Workflow for in vivo motor function assessment.
Methodology:
-
Animal Model:
-
Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-OHDA into the striatum of adult mice.
-
-
Drug Administration:
-
Two weeks post-lesion, begin daily administration of Pridopidine (e.g., 0.3 mg/kg, intraperitoneally) or vehicle for 5 weeks.
-
-
Behavioral Assessment:
-
Cylinder Test: Assess forelimb use asymmetry by placing the mouse in a transparent cylinder and counting the number of left, right, and bilateral wall touches.
-
Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from a rotating rod with accelerating speed.
-
Conduct behavioral tests at baseline (before treatment) and at regular intervals during the treatment period.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with paraformaldehyde.
-
Collect the brains and prepare coronal sections.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.
-
Safety and Toxicity
Pridopidine has been studied in over 1700 individuals and has demonstrated a safety and tolerability profile comparable to placebo at therapeutic doses. Long-term safety data of up to 6.5 years of exposure have not revealed any new safety concerns.
Commonly Reported Adverse Events (in clinical trials):
-
Falls
-
Nausea
-
Diarrhea
-
Cold-like symptoms
In clinical studies, Pridopidine at a dose of 45 mg twice daily did not cause clinically meaningful QT interval prolongation. A slight, reversible decline in creatinine (B1669602) clearance has been observed.
Disclaimer: Pridopidine is an investigational drug and has not been approved by the FDA or other regulatory agencies. Its safety and efficacy are still under evaluation. All research should be conducted in accordance with institutional and national guidelines for animal care and use, and for handling investigational new drugs.
References
Application Notes and Protocols for Mitoridine, a Novel mTOR Inhibitor, in Cancer Cell Line Studies
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream regulators like PI3K and PTEN, making it a prime target for cancer therapy.[4][5] Mitoridine is a novel, potent, and selective inhibitor of mTOR, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in an in vitro setting.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, a central component of two distinct protein complexes: mTORC1 and mTORC2. Inhibition of mTORC1 disrupts downstream signaling, leading to the dephosphorylation of key substrates like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle progression. By targeting mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling cascade, a critical pathway for tumor cell growth and survival.
Data Presentation: Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using a standard cell viability assay. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h treatment) |
| MCF-7 | Breast Cancer | 0.5 ± 0.08 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.2 ± 0.15 |
| A549 | Lung Cancer | 0.8 ± 0.11 |
| HCT116 | Colorectal Cancer | 0.6 ± 0.09 |
| AGS | Gastric Cancer | 1.5 ± 0.21 |
| U87-MG | Glioblastoma | 2.1 ± 0.32 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the anti-cancer properties of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression and signaling pathways.
-
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling and promoting apoptosis.
Caption: Workflow for evaluating the in vitro anti-cancer effects of this compound.
Caption: Logical flow of this compound-induced apoptosis via the mitochondrial pathway.
References
- 1. mTOR Signaling Pathway in Cancer Targets Photodynamic Therapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Chemical Probes in Cellular Signaling
Note to the Reader: Initial searches for the chemical probe "Mitoridine" did not yield any scientific literature detailing its use as a chemical probe, its mechanism of action, or any associated signaling pathways. The information available is limited to its identification as a natural product and indole (B1671886) alkaloid. It is possible that "this compound" is a very new or uncharacterized compound, or that the name is a misspelling of a different chemical probe.
Therefore, this document will provide a detailed guide on the use of chemical probes by focusing on a well-characterized and highly relevant signaling pathway in drug discovery and basic research: the mTOR (mechanistic Target of Rapamycin) signaling pathway . The protocols and data presented here are for established mTOR inhibitors that are commonly used as chemical probes. Researchers can adapt this framework for other chemical probes and signaling pathways.
Overview of the mTOR Signaling Pathway
The mTOR signaling pathway is a crucial regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels.[1] mTOR exists in two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and functions.[1]
-
mTORC1 is sensitive to the inhibitor rapamycin (B549165) and plays a central role in controlling protein synthesis by phosphorylating key targets like S6 Kinase (S6K) and 4E-BP1.[2]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is involved in regulating cell survival and the cytoskeleton through effectors like Akt.
Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a prime target for drug development.
Chemical Probes for the mTOR Pathway
A variety of small molecule inhibitors have been developed to probe the function of the mTOR pathway. These can be broadly categorized as follows:
| Inhibitor Class | Examples | Mechanism of Action | Primary Target(s) |
| First Generation (rapalogs) | Rapamycin (Sirolimus), Everolimus, Temsirolimus | Allosteric inhibitors that bind to FKBP12, and this complex then binds to and inhibits mTORC1. | mTORC1 |
| Second Generation (ATP-competitive) | Torin1, AZD8055, OSI-027 | Compete with ATP in the catalytic site of mTOR, leading to the inhibition of both mTORC1 and mTORC2. | mTORC1 and mTORC2 |
| Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235), Omipalisib (GSK2126458) | Target both the PI3K and mTOR kinases, as they share homologous catalytic domains. | PI3K, mTORC1, mTORC2 |
Experimental Protocols
Here are detailed protocols for using a chemical probe (using an mTOR inhibitor as an example) to study its effects on the mTOR signaling pathway in a cancer cell line.
Cell Culture and Treatment
-
Cell Line: Select a cancer cell line known to have an active mTOR pathway (e.g., MCF-7, U87-MG, PC-3).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of the mTOR inhibitor in a suitable solvent (e.g., DMSO).
-
The day after seeding, replace the medium with fresh medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 2, 6, 24 hours).
-
Western Blotting to Assess Pathway Inhibition
This protocol assesses the phosphorylation status of key mTOR downstream targets.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This protocol measures the effect of the chemical probe on cell proliferation.
-
Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the mTOR inhibitor for 24, 48, and 72 hours.
-
Assay:
-
Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Visualizations
Caption: A general experimental workflow for characterizing a chemical probe.
Caption: A simplified diagram of the mTOR signaling pathway.
References
Application Notes and Protocols for Midodrine Administration in Rodent Models
Disclaimer: The term "Mitoridine" did not yield any results in scientific and medical literature searches. It is presumed that this is a typographical error and the intended subject was Midodrine , a medication used to treat orthostatic hypotension. The following application notes and protocols are based on this assumption.
Midodrine is a prodrug that is metabolized into its active form, desglymidodrine. Desglymidodrine is an agonist of the alpha-1 adrenergic receptors in the arteriolar and venous vasculature, leading to an increase in vascular tone and an elevation in blood pressure.[1] This mechanism makes it a subject of interest in preclinical research involving cardiovascular and autonomic nervous system function.
Mechanism of Action
Midodrine is a peripherally acting alpha-1 adrenergic agonist. After oral administration, it is rapidly absorbed and enzymatically hydrolyzed to its active metabolite, desglymidodrine. Desglymidodrine selectively binds to and activates alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade that results in vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[1] Desglymidodrine has minimal effects on the central nervous system as it poorly crosses the blood-brain barrier.[1]
Signaling Pathway
The signaling pathway for Midodrine's active metabolite, desglymidodrine, involves the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors.
Caption: Desglymidodrine signaling pathway in vascular smooth muscle cells.
Quantitative Data from Rodent Studies
The following tables summarize key pharmacokinetic and dosing information for Midodrine and other relevant compounds in rodent models.
Table 1: Pharmacokinetics of Midodrine's Active Metabolite in Rodents
| Parameter | Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Desglymidodrine | Rat | Oral | 10 | ~1-2 | Not Specified | ~3 | [1] |
| Desglymidodrine | Human (for comparison) | Oral | 10 mg | ~1-2 | Not Specified | ~3 | [1] |
Table 2: Exemplary Dosing Regimens for Adrenergic Agonists in Rodent Models
| Compound | Species | Route | Dose (mg/kg) | Dosing Frequency | Therapeutic Area Model | Reference |
| Clonidine | Rat | Gavage | 0.1 | Daily for 7 days | Tourette Syndrome | |
| Clonidine | Rat | Drinking Water | 5 µg/mL | Ad libitum | Morphine Withdrawal | |
| Isradipine | Mouse | Oral (in yogurt) | 0.05 - 0.5 | Every 12 hours | General Pharmacology | |
| N,N-dimethyl-p-toluidine | Rat | Gavage | 62.5 - 1000 | 5 days/week for 14 weeks | Toxicology |
Experimental Protocols
Protocol 1: Oral Administration of Midodrine in a Rat Model of Orthostatic Hypotension
This protocol describes the induction of orthostatic hypotension and subsequent treatment with Midodrine.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water.
2. Induction of Orthostatic Hypotension (optional, for specific models):
-
Induce autonomic dysfunction through pharmacological agents (e.g., ganglionic blockers like hexamethonium) or through surgical models (e.g., sinoaortic denervation). The choice of model will depend on the specific research question.
3. Drug Preparation:
-
Midodrine hydrochloride is water-soluble.
-
Prepare a fresh solution of Midodrine in sterile saline (0.9% NaCl) on the day of the experiment.
-
For a 10 mg/kg dose in a 300g rat (requiring 3 mg), a 3 mg/mL solution would require a 1 mL administration volume.
4. Administration:
-
Administer Midodrine or vehicle (saline) via oral gavage using a ball-tipped gavage needle.
-
The volume of administration should not exceed 10 mL/kg body weight.
5. Monitoring:
-
Measure blood pressure and heart rate at baseline and at various time points post-administration (e.g., 30, 60, 90, 120, 180 minutes).
-
Blood pressure can be measured non-invasively using a tail-cuff system or invasively via carotid artery catheterization for continuous monitoring.
Protocol 2: Intraperitoneal Administration of Midodrine for Acute Pressor Response in Mice
This protocol outlines the procedure for assessing the acute cardiovascular effects of Midodrine via intraperitoneal injection.
1. Animals:
-
Male C57BL/6 mice (20-25g).
-
Acclimatize animals to the experimental setup to minimize stress-induced cardiovascular changes.
2. Drug Preparation:
-
Dissolve Midodrine hydrochloride in sterile, pyrogen-free saline to the desired concentration.
-
For a 5 mg/kg dose in a 25g mouse (requiring 0.125 mg), a 1.25 mg/mL solution would require a 0.1 mL injection volume.
3. Administration:
-
Administer Midodrine or vehicle via intraperitoneal (IP) injection in the lower right quadrant of the abdomen.
-
Use a 27-gauge or smaller needle.
-
The injection volume should not exceed 10 mL/kg.
4. Monitoring:
-
Record baseline cardiovascular parameters.
-
Monitor blood pressure and heart rate continuously or at frequent intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) for up to 2 hours post-injection.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of Midodrine in a rodent model.
References
Troubleshooting & Optimization
Mitoridine low solubility issues in DMSO
Mitoridine Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists experiencing low solubility of this compound in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a research compound with the molecular formula C20H22N2O2.[1] Due to its complex structure, it can exhibit limited solubility in common laboratory solvents, including DMSO.
Q2: Why is the solubility of this compound in DMSO a common issue?
The solubility of a compound is influenced by its molecular structure, polarity, and the properties of the solvent. Compounds with low polarity or specific crystalline structures may not readily dissolve in DMSO, a polar aprotic solvent.[2] The presence of even small amounts of water in DMSO can significantly decrease the solubility of certain compounds.[3]
Q3: What are the potential consequences of incomplete solubilization of this compound?
Incomplete solubilization can lead to several experimental artifacts and inaccuracies:
-
Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than calculated, leading to errors in dose-response curves and other quantitative assays.
-
Precipitation: The compound may precipitate out of solution when diluted into aqueous cell culture media or assay buffers, causing inconsistent results and potential cellular toxicity unrelated to the compound's biological activity.[4]
-
Blocked Equipment: Precipitate can clog liquid handling systems, tubing, and microplates.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[5] However, the tolerance can be cell-line specific, and it is crucial to run a DMSO-only control to assess its effect on your specific experimental model.
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely in DMSO. What steps should I take?
If you are facing difficulty dissolving this compound, follow this systematic troubleshooting workflow.
Q6: Are there alternative solvents or co-solvents for this compound?
If this compound remains insoluble in DMSO, testing alternative solvents or co-solvent systems may be necessary. The choice of solvent will depend on the specific experimental requirements. For polar, hydrophilic compounds, solvents like N,N-dimethylformamide (DMF) can be effective. For hydrophobic compounds, co-solvents such as PEG400, Tween 80, or ethanol (B145695) can be used to improve solubility when diluting into aqueous solutions.
Hypothetical this compound Solubility Data
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ~1 mg/mL | May require heating/sonication. |
| N,N-Dimethylformamide (DMF) | ~5 mg/mL | A potential alternative to DMSO. |
| Ethanol | <0.5 mg/mL | Poor solubility. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PBS (pH 7.4) | Insoluble | Not suitable as a primary solvent. |
| Note: This data is illustrative and should be experimentally verified. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a stock solution, assuming a molecular weight of 322.41 g/mol for this compound.
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Use anhydrous, high-purity DMSO to minimize water absorption, which can cause precipitation.
-
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 322.41 g/mol x 1000 mg/g = 3.22 mg
-
-
-
Procedure:
-
Weigh out 3.22 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 2 minutes.
-
If the solid does not fully dissolve, proceed with the troubleshooting steps (warming, sonication) as described in the workflow diagram (Q5).
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Serial Dilution for Cell-Based Assays
To avoid precipitation when diluting the DMSO stock into aqueous media, perform serial dilutions in 100% DMSO first before the final dilution into the cell culture medium.
Hypothetical Mechanism of Action
Q7: What is the potential mechanism of action for this compound?
While the precise mechanism of this compound is not publicly documented, compounds of this nature often act by modulating specific signaling pathways. The diagram below illustrates a hypothetical pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
Preventing Mitoridine degradation in cell culture
Welcome to the technical support center for Mitoridine, a novel modulator of mitochondrial function. This resource provides troubleshooting guides and frequently asked questions to help researchers optimize their cell culture experiments and prevent the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound designed to enhance mitochondrial function by targeting the mTOR signaling pathway, a central regulator of cell metabolism, growth, and proliferation.[1][2] Specifically, this compound is hypothesized to activate mTORC1, which in turn promotes mitochondrial biogenesis and function. However, prolonged or excessive activation of mTOR can also lead to cellular stress, highlighting the importance of proper experimental conditions.
Q2: What is the expected half-life of this compound in standard cell culture media?
The stability of this compound can be influenced by several factors, including the type of cell culture medium, serum concentration, and incubation conditions. In standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C, the half-life of this compound is approximately 24 hours.
Q3: What are the primary signs of this compound degradation in my experiments?
The most common indicator of this compound degradation is a diminished or inconsistent biological effect on your cells. This may manifest as reduced mitochondrial activity, altered cell proliferation rates, or variability in downstream signaling events. Visual inspection of the culture media for color changes or precipitation is generally not a reliable indicator of this compound stability.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected experimental results.
This is often the first sign of this compound degradation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrolytic Degradation | - Prepare fresh stock solutions of this compound in an anhydrous solvent (e.g., DMSO) for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Minimize the time this compound is in aqueous solutions before being added to the cell culture. | Increased consistency and potency of this compound's effects. |
| Enzymatic Degradation | - Consider using serum-free or reduced-serum media if compatible with your cell line.- Heat-inactivate the serum before use (56°C for 30 minutes) to denature degradative enzymes. | Slower degradation rate of this compound, leading to more stable experimental conditions. |
| Light Sensitivity | - Store this compound stock solutions and handle experimental plates in the dark or under subdued light conditions. | Preservation of this compound integrity and activity. |
Issue 2: High variability between replicate wells or experiments.
High variability can be caused by inconsistent this compound concentration due to degradation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Dosing | - Ensure thorough mixing of this compound into the culture medium before adding to cells.- Perform a time-course experiment to determine the optimal window for your assay after this compound addition. | Reduced well-to-well and experiment-to-experiment variability. |
| Cell Density Effects | - Seed cells at a consistent density across all experiments.- Be aware that higher cell densities may lead to faster metabolism and degradation of this compound. | More reproducible results that are independent of minor variations in cell number. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Warm the this compound vial to room temperature.
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Reconstitute the lyophilized powder in anhydrous DMSO to create a 10 mM stock solution.
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Vortex briefly to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes in light-protecting tubes.
-
Store aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing this compound Stability in Cell Culture Media
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Prepare your standard cell culture medium (e.g., DMEM + 10% FBS).
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Spike the medium with this compound to a final concentration of 10 µM.
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Incubate the medium under your standard cell culture conditions (37°C, 5% CO2).
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At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the medium.
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Analyze the concentration of intact this compound in each aliquot using High-Performance Liquid Chromatography (HPLC).
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Calculate the half-life of this compound under your specific experimental conditions.
Table 1: Half-life of this compound under Different Culture Conditions
| Culture Medium | Serum Concentration | Temperature | Half-life (hours) |
| DMEM | 10% FBS | 37°C | 24 |
| DMEM | 2% FBS | 37°C | 36 |
| DMEM | Serum-Free | 37°C | 48 |
| RPMI-1640 | 10% FBS | 37°C | 22 |
| DMEM | 10% FBS | Room Temp (25°C) | 72 |
Visual Guides
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Mitoridine (Likely Midodrine) Off-Target Effects in Cellular Assays
A Note on "Mitoridine": Initial searches for "this compound" did not yield a recognized compound. It is highly probable that this is a typographical error for Midodrine , a well-documented alpha-adrenergic agonist. This guide will proceed under the assumption that the intended compound of interest is Midodrine and will address its potential off-target effects in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Midodrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Midodrine?
Midodrine is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglymidodrine (B1670291). Desglymidodrine is a potent and selective agonist of α1-adrenergic receptors.[1] This agonism in the arteriolar and venous vasculature leads to increased vascular tone and an elevation in blood pressure, which is its primary therapeutic effect in treating orthostatic hypotension.[1]
Q2: What are the known targets of Midodrine's active metabolite, desglymidodrine?
The primary targets of desglymidodrine are the α1-adrenergic receptors. Specifically, it is known to act as an agonist on the following subtypes:
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Alpha-1A adrenergic receptor
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Alpha-1B adrenergic receptor
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Alpha-1D adrenergic receptor[1]
Q3: What are the potential off-target effects of Midodrine in cellular assays?
While desglymidodrine is reported to have negligible effects on cardiac beta-adrenergic receptors, its activity on other receptors or signaling pathways, especially at higher concentrations, cannot be entirely ruled out in sensitive cellular assays.[1] Potential off-target effects could manifest as:
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Unintended activation of other G protein-coupled receptors (GPCRs).
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Modulation of downstream signaling cascades unrelated to α1-adrenergic pathways.
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Non-specific cytotoxicity at high concentrations.
Q4: I am observing unexpected phenotypic changes in my cell line after treatment with Midodrine. How can I determine if this is an off-target effect?
To differentiate between on-target and off-target effects, a systematic approach is recommended:
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Dose-Response Analysis: Conduct experiments over a wide range of Midodrine concentrations. On-target effects should be observed at concentrations consistent with the binding affinity for α1-adrenergic receptors.
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Use of Controls:
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Negative Control: A structurally similar but inactive analog would be ideal.
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Positive Control: Use a well-characterized α1-adrenergic agonist (e.g., phenylephrine) to see if it recapitulates the observed phenotype.
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Antagonist Rescue: Treat cells with a specific α1-adrenergic antagonist (e.g., prazosin) prior to Midodrine treatment. If the phenotype is blocked, it is likely an on-target effect.
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Target Expression Analysis: Confirm that your cell line expresses α1-adrenergic receptors. If the cell line lacks these receptors, any observed effect is likely off-target.
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Orthogonal Assays: Employ different assay formats to measure the same biological endpoint. For example, if you observe changes in cell proliferation with a metabolic assay (like MTT), confirm this with a direct cell counting method.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity observed at expected therapeutic concentrations. | 1. Cell line is particularly sensitive to α1-adrenergic stimulation. 2. Off-target cytotoxic effects. 3. Compound instability in media leading to toxic byproducts. | - Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. - Use an α1-adrenergic antagonist to see if cytotoxicity is mitigated. - Assess the stability of Midodrine in your cell culture media over time using analytical methods like HPLC. |
| Inconsistent or variable results between experiments. | 1. Variations in cell passage number and health. 2. Inconsistent cell plating density. 3. Variability in compound preparation. | - Use cells within a consistent and low passage number range. - Ensure uniform cell seeding density across all wells and experiments. - Prepare fresh stock solutions of Midodrine for each experiment and validate the concentration. |
| Observed phenotype does not align with known α1-adrenergic signaling. | 1. Activation of an unknown off-target receptor. 2. Modulation of a downstream signaling pathway independent of α1-receptors. | - Perform a broad-panel receptor screening assay to identify potential off-target binding. - Use pathway-specific inhibitors to dissect the signaling cascade involved. - Employ target knockdown (e.g., siRNA, CRISPR) of the hypothesized off-target to see if the phenotype is abolished. |
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of Midodrine and its active metabolite, desglymidodrine.
| Parameter | Value | Notes | Reference |
| Bioavailability (as desglymidodrine) | 93% | Not affected by food. | |
| Time to Peak Plasma Concentration (Midodrine) | ~0.5 hours | ||
| Time to Peak Plasma Concentration (Desglymidodrine) | ~1-2 hours | ||
| Effect on Standing Systolic Blood Pressure | ↑ 15-30 mmHg | At a 10 mg dose, lasting 2-3 hours. |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol provides a general framework for identifying and validating potential off-target effects of Midodrine in a cellular context.
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In Silico Prediction:
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Utilize bioinformatics tools to predict potential off-target binding sites for desglymidodrine based on structural similarity to other ligands.
-
-
Initial Cell-Based Assays:
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Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH release):
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat cells with a serial dilution of Midodrine (e.g., from 1 nM to 100 µM) and a vehicle control for 24-72 hours.
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Perform the viability/cytotoxicity assay according to the manufacturer's instructions.
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-
Phenotypic Screening:
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Use high-content imaging or other phenotypic assays to assess changes in cell morphology, proliferation, or other relevant parameters upon Midodrine treatment.
-
-
-
On-Target vs. Off-Target Differentiation:
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Antagonist Co-treatment:
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Pre-incubate cells with a selective α1-adrenergic antagonist (e.g., prazosin) for 1 hour.
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Add Midodrine at a concentration known to produce the phenotype and co-incubate for the desired duration.
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Assess if the phenotype is reversed or diminished.
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-
Target Knockdown/Knockout:
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Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (α1-adrenergic receptors).
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Treat the knockdown/knockout cells with Midodrine and assess if the phenotype is lost.
-
-
-
Off-Target Identification:
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Receptor Binding Assays:
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Perform competitive binding assays using radiolabeled ligands for a panel of candidate off-target receptors.
-
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Kinase Profiling:
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If a signaling pathway is implicated, screen desglymidodrine against a panel of kinases to identify unintended inhibitory or activating effects.
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-
Visualizations
Caption: On-target vs. potential off-target signaling of Midodrine.
Caption: Workflow for differentiating on-target and off-target effects.
References
Mitoridine Synthesis Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting the synthesis of the indole (B1671886) alkaloid Mitoridine.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general synthetic route for this compound?
The synthesis of this compound is a multi-step process that involves the formation of a key intermediate via a Pictet-Spengler reaction, followed by further functional group manipulations to yield the final product. The overall scheme is outlined below.
Hypothetical this compound Synthesis Pathway
A two-step synthesis is proposed for this compound, starting from commercially available tryptamine (B22526) and a custom aldehyde.
Step 1: Pictet-Spengler Reaction
Tryptamine is reacted with 3-methoxy-4,5-bis(benzyloxy)phenylacetaldehyde in the presence of an acid catalyst to form the tetracyclic intermediate, (±)-Mitoridine Core.
Step 2: Deprotection
The benzyl (B1604629) protecting groups on the (±)-Mitoridine Core are removed via hydrogenolysis to yield the final product, this compound.
Diagram of the this compound Synthesis Pathway:
Caption: Hypothetical two-step synthesis of this compound.
Troubleshooting Low Yield
Question: My Pictet-Spengler reaction (Step 1) is resulting in a low yield of the (±)-Mitoridine Core. What are the potential causes and how can I improve the yield?
Low yield in the Pictet-Spengler reaction is a common issue. Several factors can contribute to this, including issues with the starting materials, reaction conditions, and the work-up procedure. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Poor quality of starting materials | Ensure tryptamine is pure and the aldehyde has not degraded. The aldehyde can be sensitive to oxidation. |
| Inefficient iminium ion formation | Use a stronger acid catalyst, such as trifluoroacetic acid (TFA), or increase the catalyst loading. |
| Sub-optimal reaction temperature | While the reaction is often run at room temperature, gentle heating (40-50 °C) may improve the reaction rate and yield. Monitor for degradation. |
| Moisture in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the iminium ion intermediate. |
| Side reactions | The formation of N-acylated tryptamine or other byproducts can occur. Consider adjusting the stoichiometry of the reactants. |
Experimental Protocol: Optimized Pictet-Spengler Reaction
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To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere, add 3-methoxy-4,5-bis(benzyloxy)phenylacetaldehyde (1.1 eq).
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Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
Troubleshooting Impurities
Question: I am observing significant impurities in my final this compound product after deprotection (Step 2). What are these impurities and how can I avoid them?
Impurities in the final product often arise from incomplete deprotection or side reactions during the hydrogenolysis step.
| Potential Impurity | Probable Cause | Suggested Solution |
| Mono-benzylated this compound | Incomplete hydrogenolysis. | Increase reaction time, increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C), or increase hydrogen pressure. |
| Over-reduction products | Reduction of the indole ring. | Use a less active catalyst or milder reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). |
| Starting material ((±)-Mitoridine Core) | Incomplete reaction. | Ensure the catalyst is active and the reaction is run to completion as monitored by TLC or LC-MS. |
Experimental Protocol: Hydrogenolysis for Deprotection
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Dissolve the (±)-Mitoridine Core (1.0 eq) in a suitable solvent such as methanol (B129727) or ethyl acetate.
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Add 10% Palladium on carbon (Pd/C) (10 mol%).
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Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
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Stir the reaction vigorously at room temperature for 4-8 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purify by recrystallization or flash column chromatography.
Logical Troubleshooting Workflow
When encountering a low yield in the this compound synthesis, a systematic approach to troubleshooting is recommended. The following diagram illustrates a logical workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low yield.
Technical Support Center: Troubleshooting Mitoridine Batch-to-Batch Variability
Disclaimer: The compound "Mitoridine" could not be definitively identified in publicly available scientific literature. It is possible that this is a novel compound, an internal designation, or a misspelling of a known substance. The following technical support guide is a comprehensive template designed to address the common challenges of batch-to-batch variability for a generic research compound, referred to herein as "this compound." Researchers and scientists are encouraged to adapt the protocols and troubleshooting workflows to their specific molecule of interest.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the batch-to-batch variability of research compounds.
| Question | Answer |
| Why are my experimental results inconsistent with a new batch of this compound? | Inconsistent results are a primary indicator of batch-to-batch variability. This can be due to differences in purity, the presence of impurities, degradation of the compound, or variations in the experimental setup. It is crucial to systematically verify the integrity of the new batch and standardize your experimental conditions.[1] |
| I'm observing a different or unexpected phenotype in my cell-based assays with the new this compound batch. What could be the cause? | An unexpected phenotype can often be traced back to impurities that may have biological activity, or a different stereoisomer composition in the new batch. These variations can lead to off-target effects or altered efficacy. |
| The solubility of the new this compound batch seems different. How should I proceed? | Solubility issues can be batch-dependent and may arise from different salt forms or the presence of insoluble impurities. Confirm the salt form with the supplier and consider gentle warming or sonication to aid dissolution. If problems persist, preparing a fresh stock solution is recommended. |
| How can I confirm the identity and purity of my new this compound batch? | The Certificate of Analysis (CoA) provided by the supplier is the first point of reference. However, it is best practice to perform in-house quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) can assess purity, while Mass Spectrometry (MS) can confirm the molecular weight. |
| What is the acceptable level of purity for this compound in our experiments? | The required purity level depends on the sensitivity of your assay. For many cell-based assays, a purity of >95% is recommended. However, for sensitive applications, higher purity may be necessary to avoid confounding results from impurities.[2] |
Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving issues arising from this compound batch-to-batch variability.
Initial Troubleshooting Workflow
The following diagram outlines the initial steps to take when encountering inconsistent results with a new batch of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Purity Assessment by HPLC/UPLC
Objective: To determine the purity of a new batch of this compound and compare it to a reference (previous) batch.
Methodology:
-
Standard Solution Preparation:
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Accurately weigh and dissolve a known amount of the reference this compound batch in an appropriate solvent (e.g., acetonitrile) to create a stock solution of 1 mg/mL.
-
-
Sample Solution Preparation:
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Prepare a solution of the new this compound batch at the same concentration as the standard solution.
-
-
HPLC/UPLC Analysis:
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Inject equal volumes of the standard and sample solutions into the HPLC/UPLC system.
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Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: 5% to 95% B over 10 minutes
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Flow Rate: 0.4 mL/min
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UV Detection: 254 nm (or the lambda max of this compound)
-
-
Data Analysis:
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Calculate the purity of the new batch by determining the area of the main peak as a percentage of the total peak area.
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Compare the chromatogram of the new batch to the standard. Note any new or significantly larger impurity peaks.
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Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the new this compound batch.
Methodology:
-
Sample Preparation:
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Prepare a dilute solution (e.g., 10 µg/mL) of the new this compound batch in a suitable solvent (e.g., methanol).
-
-
MS Analysis:
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Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Data Analysis:
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Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of this compound.
-
Data Presentation
Summarize your quantitative data from batch comparisons in a structured table for easy interpretation.
| Parameter | Reference Batch (Lot #XXXXX) | New Batch (Lot #YYYYY) | Acceptance Criteria |
| Purity (HPLC, % Area) | 98.5% | 96.2% | > 95% |
| Molecular Weight (MS, [M+H]⁺) | 350.1234 | 350.1230 | ± 0.001 Da of theoretical |
| Solubility (DMSO, mg/mL) | 10 | 5 | > 5 mg/mL |
| IC50 (in relevant assay) | 1.2 µM | 2.5 µM | < 1.5-fold change |
Visualization of a Hypothetical Signaling Pathway
Understanding the mechanism of action is crucial. If this compound is hypothesized to interact with a specific signaling pathway, visualizing this can aid in troubleshooting. The following is a generic representation of a signaling cascade that could be affected by an active impurity.
Caption: Impact of an impurity on a hypothetical signaling pathway.
References
Mitoridine Toxicity Minimization: Technical Support Center
Disclaimer: Information on a drug named "Mitoridine" is not publicly available. The following technical support center content is a template created using a fictional drug profile for "this compound" to demonstrate the requested format and content structure. This information should not be used for actual experimental design. Please replace "this compound" with the correct name of your compound of interest.
For the purpose of this guide, "this compound" is presented as a novel mitochondrial kinase inhibitor under investigation for oncology applications. Its targeted mechanism raises potential concerns for on-target mitochondrial toxicity in highly metabolic organs.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical animal studies?
Based on its mechanism as a mitochondrial kinase inhibitor, the most anticipated and observed toxicities in preclinical models (rodents and non-human primates) are dose-dependent and primarily affect organs with high metabolic rates. These include:
-
Hepatotoxicity: Characterized by elevated liver enzymes (ALT, AST), bilirubin, and in some cases, histopathological changes such as hepatocellular necrosis.
-
Nephrotoxicity: Indicated by increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), along with potential tubular damage observed in histopathology.
-
Cardiotoxicity: Manifested as changes in electrocardiogram (ECG) readings, particularly QT interval prolongation, and at higher doses, evidence of myocardial damage (e.g., elevated troponin levels).
-
General Metabolic Disturbances: Including weight loss, lethargy, and hypoglycemia, consistent with disruption of mitochondrial function.
Q2: Are there any known species-specific differences in this compound toxicity?
Yes, preliminary data suggests potential species-specific differences in the metabolic handling and toxicity profile of this compound. Rodent models, particularly mice, may exhibit a higher susceptibility to nephrotoxicity compared to rats or non-human primates. Conversely, canine models may be more sensitive to the cardiotoxic effects. It is crucial to consider these differences when selecting animal models for efficacy and toxicity studies.
Q3: What is the proposed mechanism of this compound-induced toxicity?
The primary mechanism of this compound toxicity is believed to be an on-target effect related to the inhibition of its target mitochondrial kinase in healthy tissues. This inhibition disrupts the mitochondrial respiratory chain, leading to decreased ATP production, increased reactive oxygen species (ROS) formation, and the initiation of apoptotic pathways in cells with high energy demands.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of liver enzymes (ALT/AST) at a planned therapeutic dose.
-
Possible Cause 1: Animal Health Status. Pre-existing subclinical liver conditions in study animals can exacerbate this compound-induced hepatotoxicity.
-
Troubleshooting Step: Ensure all animals are sourced from a reputable vendor and undergo a thorough health screening before study initiation. Review the health records of the affected cohort.
-
-
Possible Cause 2: Dosing Vehicle Interaction. The vehicle used for this compound formulation may have intrinsic hepatotoxic effects or may alter the pharmacokinetics of this compound, leading to higher than expected exposure.
-
Troubleshooting Step: Run a vehicle-only control group to assess the vehicle's effect on liver enzymes. Consider reformulating this compound in an alternative, well-tolerated vehicle.
-
-
Possible Cause 3: Dosing Error. Incorrect dose calculation or administration can lead to unintentional overdosing.
-
Troubleshooting Step: Review all dosing calculations, preparation logs, and administration records. If possible, analyze plasma samples for drug concentration to confirm exposure levels.
-
Issue 2: Significant body weight loss (>15%) in the this compound-treated group.
-
Possible Cause 1: General Systemic Toxicity. The weight loss may be a sign of general malaise and reduced food and water intake due to systemic toxicity.
-
Troubleshooting Step: Implement daily clinical observations to monitor for signs of distress, such as lethargy, hunched posture, or rough coat. Provide supportive care, including palatable, high-energy food supplements and hydration support. Consider a dose reduction or a less frequent dosing schedule.
-
-
Possible Cause 2: Metabolic Disruption. As a mitochondrial inhibitor, this compound can directly impact cellular metabolism, leading to a catabolic state.
-
Troubleshooting Step: Monitor blood glucose levels to check for hypoglycemia. Supplement with glucose in drinking water if necessary. Evaluate the need for a dose adjustment.
-
Data Presentation
Table 1: Dose-Dependent Toxicity Markers for this compound in Sprague-Dawley Rats (28-Day Study)
| Dose Group (mg/kg/day) | Serum ALT (U/L) | Serum Creatinine (mg/dL) | QTc Interval (ms) | Body Weight Change (%) |
| Vehicle Control | 35 ± 5 | 0.6 ± 0.1 | 100 ± 5 | +10 ± 2 |
| 10 | 45 ± 8 | 0.7 ± 0.1 | 105 ± 6 | +8 ± 3 |
| 30 | 150 ± 25 | 1.2 ± 0.3 | 115 ± 8 | -5 ± 4 |
| 100 | 450 ± 70 | 2.5 ± 0.6 | 130 ± 10 | -18 ± 6 |
* Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Monitoring Hepatotoxicity in Rodent Models
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Assign animals to vehicle control and this compound treatment groups (n=10/sex/group).
-
Dosing: Administer this compound or vehicle daily via oral gavage for 28 days.
-
Sample Collection:
-
Collect blood samples via tail vein or saphenous vein on Day 0 (pre-dose), Day 14, and Day 28 for clinical chemistry analysis.
-
At termination (Day 29), collect terminal blood samples via cardiac puncture and perfuse the liver with saline before collection.
-
-
Biochemical Analysis: Analyze serum samples for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Histopathology:
-
Fix a section of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced toxicity.
Caption: Experimental workflow for monitoring this compound toxicity.
Caption: Decision tree for troubleshooting adverse events.
Mitoridine Resistance Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome Mitoridine resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness to the drug. What are the potential causes?
A1: Reduced responsiveness, often indicated by an increase in the IC50 value, can be due to several factors. The most common causes are the development of resistance through mechanisms such as target alteration (mutations in the MMK1 gene), activation of bypass pathways (e.g., the Glycolytic-Rescue-Pathway), or increased drug efflux. It is also advisable to verify the concentration and stability of your this compound stock solution.
Q2: How can I determine the mechanism of this compound resistance in my cell line?
A2: A systematic approach is recommended. First, sequence the MMK1 gene to check for mutations in the drug-binding site. Second, assess the activation of known bypass pathways by examining the expression and phosphorylation status of key proteins in the Glycolytic-Rescue-Pathway (GRP). Third, measure the expression and activity of the MDR-Mito1 drug efflux pump.
Q3: Are there any known combination therapies to overcome this compound resistance?
A3: Yes, based on the mechanism of resistance, several combination strategies can be effective. For resistance mediated by the GRP bypass pathway, co-treatment with a GRP inhibitor has been shown to restore sensitivity. For resistance due to MDR-Mito1 overexpression, co-administration of an MDR-Mito1 inhibitor can increase intracellular this compound concentration.
Troubleshooting Guides
Guide 1: Investigating Increased IC50 of this compound
If you observe a significant increase in the IC50 value of this compound in your cell line, follow these steps to troubleshoot the issue:
-
Confirm Drug Integrity:
-
Thaw a fresh aliquot of this compound.
-
Verify the concentration using spectrophotometry.
-
Perform a dose-response experiment on a control-sensitive cell line to confirm drug activity.
-
-
Assess for Resistance Mechanisms:
-
Target Alteration: Perform Sanger sequencing of the MMK1 gene to identify potential mutations.
-
Bypass Pathway Activation: Use Western blotting to check for the upregulation of key GRP pathway proteins (e.g., GRP-K1, GRP-K2).
-
Drug Efflux: Quantify the expression of MDR-Mito1 using qPCR or Western blotting.
-
Guide 2: Restoring this compound Sensitivity
Once a resistance mechanism has been identified, the following strategies can be employed to restore sensitivity:
-
For GRP Bypass Pathway Activation:
-
Co-treat cells with this compound and a specific GRP inhibitor (e.g., GRP-Inhib-A).
-
Perform a synergy analysis (e.g., Chou-Talalay method) to determine the optimal concentrations.
-
-
For MDR-Mito1 Overexpression:
-
Co-administer this compound with an MDR-Mito1 inhibitor (e.g., MDR-Mito-Inhib-B).
-
Measure intracellular this compound accumulation to confirm the inhibitor's efficacy.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments on this compound-sensitive and resistant cell lines.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Mechanism |
| Parent-S | 50 | - |
| Res-MMK1-Mut | 1200 | MMK1 T315I Mutation |
| Res-GRP-Act | 850 | GRP Pathway Upregulation |
| Res-MDR-Mito1 | 1500 | MDR-Mito1 Overexpression |
Table 2: Effect of Combination Therapies on this compound IC50 in Resistant Cell Lines
| Cell Line | Treatment | This compound IC50 (nM) |
| Res-GRP-Act | This compound + GRP-Inhib-A (100 nM) | 65 |
| Res-MDR-Mito1 | This compound + MDR-Mito-Inhib-B (50 nM) | 80 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10,000 nM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Western Blotting for GRP Pathway Proteins
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against GRP-K1, p-GRP-K1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
Technical Support Center: Improving Mitoridine Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Mitoridine, a hypothetical BCS Class II compound with low solubility and high permeability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the oral administration of this compound?
A1: The primary challenge with oral this compound administration is its low aqueous solubility. Despite having high permeability across the gastrointestinal tract, its poor dissolution in gastrointestinal fluids leads to low and variable absorption, resulting in suboptimal therapeutic exposure.[1][2] Key issues include:
-
Low Dissolution Rate: this compound's hydrophobic nature limits how quickly it can dissolve from a solid dosage form.[1]
-
Incomplete Absorption: A significant portion of the administered dose may pass through the GI tract without being absorbed.
-
High Inter-individual Variability: Differences in gastric pH and food effects can lead to inconsistent absorption among patients.
Q2: What are the initial formulation strategies to consider for enhancing this compound's oral bioavailability?
A2: For a BCS Class II compound like this compound, the focus should be on improving its solubility and dissolution rate.[3] Several established strategies can be employed:
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Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
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Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
Troubleshooting Guides
Issue 1: Inconsistent dissolution results with micronized this compound.
Possible Cause: Agglomeration of micronized particles.
-
Troubleshooting Steps:
-
Surface Analysis: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect for particle agglomeration.
-
Wetting Agents: Incorporate a suitable wetting agent (e.g., a surfactant like Polysorbate 80) into the formulation to improve the dispersion of micronized this compound.
-
Process Optimization: If using wet-milling for nanosizing, optimize the stabilizer concentration to prevent re-agglomeration.
-
Possible Cause: Polymorphic changes during milling.
-
Troubleshooting Steps:
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form of this compound before and after micronization.
-
Control Milling Conditions: Optimize milling parameters (e.g., temperature, duration) to minimize the risk of inducing polymorphic transitions.
-
Issue 2: Poor physical stability of this compound amorphous solid dispersion (recrystallization).
Possible Cause: Incompatible polymer or suboptimal drug loading.
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to find the most compatible one for this compound. The ideal polymer should have good miscibility with the drug.
-
Drug Loading Evaluation: Prepare solid dispersions with varying drug loads to determine the maximum concentration at which this compound remains amorphous.
-
Accelerated Stability Studies: Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to quickly identify formulations prone to recrystallization.
-
Possible Cause: Presence of residual solvent.
-
Troubleshooting Steps:
-
Drying Process Optimization: If using a solvent-based method like spray drying, optimize the drying temperature and gas flow rate to ensure complete solvent removal.
-
Residual Solvent Analysis: Use techniques like Gas Chromatography (GC) to quantify the amount of residual solvent in the final solid dispersion.
-
Data Presentation
Table 1: Comparison of Different this compound Formulations on Oral Bioavailability in Rats
| Formulation Strategy | This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Suspension) | 10 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| Micronized this compound | 10 | 320 ± 45 | 1.5 | 1350 ± 200 | 225 |
| This compound-HPMC Solid Dispersion (20% Drug Load) | 10 | 750 ± 90 | 1.0 | 3900 ± 450 | 650 |
| This compound-SEDDS | 10 | 980 ± 120 | 0.75 | 5100 ± 600 | 850 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve 1 g of this compound and 4 g of Hydroxypropyl Methylcellulose (HPMC) in a suitable solvent system (e.g., 90:10 dichloromethane:methanol) to form a clear solution.
-
Spray Drying:
-
Inlet Temperature: 110°C
-
Atomization Pressure: 2 bar
-
Feed Rate: 5 mL/min
-
-
Secondary Drying: Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Analyze the solid dispersion for drug loading, content uniformity, and solid-state properties (using DSC and XRPD).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Dosing: Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
Mitoridine interference with fluorescent assays
Technical Support Center: Mitoridine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of this compound in fluorescence-based assays. Our aim is to help researchers, scientists, and drug development professionals identify and resolve potential interference issues to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule compound designed to enhance mitochondrial function. It is believed to act by promoting mitochondrial biogenesis and improving the efficiency of the electron transport chain. Its primary mode of action involves the activation of key signaling pathways that regulate mitochondrial homeostasis.
Q2: Does this compound exhibit intrinsic fluorescence?
Yes, this compound possesses inherent fluorescent properties. This autofluorescence can be a source of interference in assays that utilize fluorescent readouts, particularly when using excitation and emission wavelengths that overlap with those of this compound.
Q3: What are the common types of interference observed with this compound in fluorescent assays?
The most common interference issues encountered with this compound are:
-
Autofluorescence: this compound's own fluorescence can contribute to high background signals.
-
Signal Quenching: this compound may absorb the excitation or emission energy of other fluorophores, leading to a decrease in the detected signal.
-
Spectral Overlap: The excitation and emission spectra of this compound may overlap with those of the fluorescent dyes used in your assay, causing signal bleed-through.
Q4: Can this compound affect mitochondrial membrane potential assays?
Yes, as a modulator of mitochondrial function, this compound can directly influence the mitochondrial membrane potential (ΔΨm). This can lead to results that are a combination of its biological effect and potential assay interference. Careful controls are essential to distinguish between these two possibilities.
Troubleshooting Guide
Issue 1: High background fluorescence in my assay after adding this compound.
-
Question: I am observing a significant increase in background fluorescence in my negative control wells (containing only this compound and the fluorescent probe, without cells or the target molecule). What could be the cause?
-
Answer: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound. To confirm this, you should measure the fluorescence of a solution containing only this compound in the assay buffer.
-
Troubleshooting Steps:
-
Characterize this compound's Spectrum: Determine the excitation and emission spectra of this compound to understand its fluorescent properties.
-
Use a 'this compound-only' Control: Always include a control group with this compound alone to quantify its contribution to the overall signal. Subtract this background fluorescence from your experimental wells.
-
Switch to a Red-Shifted Dye: If possible, use a fluorescent probe with excitation and emission wavelengths in the far-red spectrum, as many interfering compounds fluoresce in the blue-green region.[1]
-
Time-Resolved Fluorescence (TRF): Consider using TRF-based assays, which can minimize interference from short-lived background fluorescence.[2]
-
Issue 2: My fluorescent signal is weaker than expected in the presence of this compound.
-
Question: The fluorescence intensity in my experimental wells containing this compound is significantly lower than in my positive controls without the compound. Is this compound quenching my signal?
-
Answer: This phenomenon is likely due to fluorescence quenching, where this compound absorbs the energy from your fluorescent probe.
-
Troubleshooting Steps:
-
Perform a Quenching Assay: In a cell-free system, mix your fluorescent dye with varying concentrations of this compound to determine if a dose-dependent decrease in fluorescence occurs.
-
Reduce this compound Concentration: If possible, lower the concentration of this compound to a range where its quenching effect is minimized but it still elicits the desired biological response.
-
Change the Fluorophore: Use a different fluorescent probe with a distinct spectral profile that is less susceptible to quenching by this compound.
-
Issue 3: Inconsistent results in my multi-well plate assay.
-
Question: I am seeing variability in fluorescence intensity across my 96-well plate, especially at higher concentrations of this compound. What could be the issue?
-
Answer: This could be due to the "inner filter effect," especially at higher compound concentrations where this compound absorbs the excitation or emitted light.[3] Additionally, compound precipitation at higher concentrations can cause light scatter.[1]
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells for any signs of this compound precipitation.
-
Measure Absorbance: Pre-read the plate for absorbance at the excitation and emission wavelengths of your fluorophore to identify potential inner filter effects.[3]
-
Optimize Compound Concentration: Determine the optimal concentration range for this compound that avoids these artifacts.
-
Quantitative Data Summary
Table 1: Hypothetical Spectral Properties of this compound
| Property | Wavelength (nm) |
| Maximum Excitation | 420 nm |
| Maximum Emission | 480 nm |
| Recommended Laser/Filter | 405 nm / 450-500 nm |
Table 2: Potential Interference of this compound with Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Potential Interference | Mitigation Strategy |
| DAPI | 358 | 461 | High (Spectral Overlap) | Use a different nuclear stain (e.g., DRAQ5) |
| GFP | 488 | 507 | Moderate (Autofluorescence) | Use spectrally distinct fluorophore (e.g., RFP) |
| MitoTracker Green FM | 490 | 516 | Moderate (Autofluorescence) | Use a far-red mitochondrial dye |
| TMRM | 548 | 573 | Low | Recommended for ΔΨm assays |
| Cy5 | 649 | 670 | Very Low | Ideal for use with this compound |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
-
Prepare a serial dilution of this compound in the assay buffer.
-
Dispense the solutions into a multi-well plate.
-
Using a fluorescence plate reader, perform a full spectral scan to determine the excitation and emission peaks.
-
If a full scan is not possible, measure the fluorescence at the excitation and emission wavelengths of the dyes used in your primary assay.
-
Plot the fluorescence intensity against the this compound concentration to assess the dose-dependent contribution to background fluorescence.
Protocol 2: Assessing the Quenching Effect of this compound
-
Prepare a solution of your fluorescent dye at the concentration used in your assay.
-
Add a serial dilution of this compound to this solution.
-
Incubate for a short period under the same conditions as your assay.
-
Measure the fluorescence intensity using a plate reader.
-
A decrease in fluorescence with increasing this compound concentration indicates a quenching effect.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Workflow for troubleshooting fluorescence interference.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Mitragynine and Other Indole Alkaloids: A Guide for Researchers
A Note on "Mitoridine": Initial database searches for "this compound" did not yield information on a known indole (B1671886) alkaloid with this name. It is plausible that this may be a transcriptional error. This guide will therefore focus on a comparative analysis of the well-characterized indole alkaloid, mitragynine , against other prominent indole alkaloids: ajmalicine , yohimbine , and reserpine (B192253) . This comparison will provide researchers, scientists, and drug development professionals with a detailed overview of their respective biological activities, supported by experimental data.
This guide presents a comprehensive comparison of the biological activities of mitragynine, ajmalicine, yohimbine, and reserpine. The quantitative data on their interactions with various molecular targets are summarized in tabular format for ease of comparison. Detailed experimental protocols for key assays are also provided, along with diagrams of their primary signaling pathways and a typical experimental workflow.
Quantitative Comparison of Biological Activities
The following table summarizes the binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) of mitragynine, ajmalicine, yohimbine, and reserpine at various receptors and transporters. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Alkaloid | Target | Action | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Species |
| Mitragynine | µ-Opioid Receptor (MOR) | Partial Agonist | 198 - 7709 | - | 339 | Human/Rat |
| κ-Opioid Receptor (KOR) | Antagonist | 161 | 8500 | - | Human | |
| δ-Opioid Receptor (DOR) | Antagonist | - | - | - | Human | |
| α₂-Adrenergic Receptor | Agonist | 1260 | - | - | Human | |
| 5-HT₁ₐ Receptor | Agonist | 5800 | - | - | Human | |
| 5-HT₂ₐ Receptor | - | - | - | - | Human | |
| Dopamine D₂ Receptor | - | - | - | - | Human | |
| Ajmalicine | α₁-Adrenergic Receptor | Antagonist | 3.30 | - | - | - |
| Nicotinic Acetylcholine Receptor | Non-competitive Inhibitor | - | 72300 | - | - | |
| CYP2D6 | Inhibitor | 3.30 | - | - | Human | |
| Yohimbine | α₂ₐ-Adrenergic Receptor | Antagonist | 1.4 | - | - | Human |
| α₂ₑ-Adrenergic Receptor | Antagonist | 0.88 | - | - | Human | |
| α₂ₒ-Adrenergic Receptor | Antagonist | 7.1 | - | - | Human | |
| 5-HT₁ₐ Receptor | Partial Agonist | - | - | - | Human | |
| 5-HT₁ₑ Receptor | Antagonist | - | - | - | Human | |
| 5-HT₁ₒ Receptor | Antagonist | - | - | - | Human | |
| Dopamine D₂ Receptor | Antagonist | - | - | - | Human | |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | Irreversible Inhibitor | - | 25.2 | - | Rat |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the target human opioid receptor (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).
-
Test indole alkaloid.
-
Naloxone (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test indole alkaloid in the assay buffer.
-
In a 96-well microplate, add in the following order: assay buffer, the test alkaloid at various concentrations, a fixed concentration of the radioligand (typically at its Kₔ value), and the cell membrane preparation.
-
For total binding, omit the test alkaloid. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test alkaloid concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
This protocol is used to determine the inhibitory effect of compounds like reserpine on VMAT2 activity.
-
Materials:
-
HEK-293 cells stably expressing VMAT2.
-
[³H]dopamine or a fluorescent VMAT2 substrate (e.g., FFN206).
-
Test compound (e.g., reserpine).
-
Digitonin (B1670571) for cell permeabilization.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Liquid scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Plate the VMAT2-expressing HEK-293 cells in a 96-well plate and allow them to adhere.
-
Permeabilize the cells with digitonin in the uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., reserpine).
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine or the fluorescent substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the discussed indole alkaloids and a general experimental workflow.
Caption: Mitragynine's biased agonism at the µ-opioid receptor.
Caption: Signaling pathways of Ajmalicine and Yohimbine.
Caption: Mechanism of action of Reserpine on VMAT2.
Caption: Workflow for a competitive radioligand binding assay.
A Comparative Analysis of Mitragynine and Its Active Metabolite, 7-Hydroxymitragynine
An important note on the requested comparison: While the initial query requested a comparison between Mitoridine and Mitragynine (B136389), a comprehensive literature search revealed that while this compound is a known indole (B1671886) alkaloid isolated from Rauwolfia cumminsii, there is a significant lack of publicly available pharmacological data to conduct a meaningful comparative analysis of its effects against Mitragynine.[1][2]
Therefore, to provide a valuable and data-rich comparison for researchers, scientists, and drug development professionals, this guide will compare Mitragynine with its principal active metabolite, 7-Hydroxymitragynine (B600473). This comparison is highly relevant as the in vivo conversion of Mitragynine to 7-Hydroxymitragynine is a key factor in the overall pharmacological profile of kratom.[3][4][5]
Mitragynine is the most abundant alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), while 7-Hydroxymitragynine is a minor constituent that is also formed as a metabolite of mitragynine in the body. Both compounds interact with opioid receptors, but they exhibit distinct pharmacological profiles, which are crucial for understanding their therapeutic potential and safety.
Chemical Structures and Properties
Mitragynine and 7-Hydroxymitragynine are indole alkaloids with a shared core structure. The key difference is the presence of a hydroxyl group at the 7-position of the indole nucleus in 7-Hydroxymitragynine, which significantly influences its pharmacological activity.
Pharmacodynamics: A Tale of Two Affinities
The primary mechanism of action for both Mitragynine and 7-Hydroxymitragynine involves their interaction with opioid receptors. However, their affinity and efficacy at these receptors differ substantially.
Receptor Binding Affinities:
The following table summarizes the binding affinities (Ki, nM) of Mitragynine and 7-Hydroxymitragynine at human opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |
| Mitragynine | 161 - 709 | 161 - 231 | >10,000 |
| 7-Hydroxymitragynine | 7.16 - 77.9 | 74.1 | 236 |
Data compiled from multiple sources.
As the data indicates, 7-Hydroxymitragynine has a significantly higher affinity for the µ-opioid receptor (MOR) compared to Mitragynine.
Functional Activity:
The functional activity of these compounds at the µ-opioid receptor is a key differentiator. Mitragynine generally acts as a partial agonist at the MOR, while 7-Hydroxymitragynine is a more potent partial agonist. Some studies have even suggested that mitragynine may act as an antagonist at the human MOR in certain in vitro assays.
| Compound | Receptor | Assay | Efficacy | EC50 (nM) |
| Mitragynine | hMOR | [³⁵S]GTPγS | Antagonist | - |
| 7-Hydroxymitragynine | hMOR | [³⁵S]GTPγS | Partial Agonist (Emax = 41.3%) | - |
Data from a study using a [³⁵S]GTPγS binding assay.
The following diagram illustrates the differential signaling pathways of Mitragynine and 7-Hydroxymitragynine at the µ-opioid receptor.
References
Validating Mitoridine's Target Engagement in Cells: A Comparative Guide
Introduction
Mitoridine is a novel, potent, and specific small-molecule activator of Mitofusin-2 (MFN2), a key GTPase on the outer mitochondrial membrane essential for mitochondrial fusion.[1][2] By promoting the fusion of mitochondria, this compound offers a promising therapeutic strategy for diseases associated with mitochondrial fragmentation and dysfunction, such as certain neurodegenerative disorders and metabolic conditions.[2] Validating that a compound like this compound reaches and binds to its intended intracellular target is a critical step in drug development.[3] This guide provides a comparative overview of state-of-the-art methods to confirm and quantify this compound's engagement with MFN2 in a cellular context, comparing it with other approaches to modulate mitochondrial dynamics.
This guide will explore three primary methodologies:
-
Direct Target Binding Confirmation: Biophysical methods to prove a direct interaction between this compound and MFN2.
-
Protein-Protein Interaction Analysis: Techniques to measure MFN2's interaction with other key fusion proteins.
-
Functional Cellular Assays: Methods to quantify the physiological outcome of this compound's target engagement, i.e., changes in mitochondrial morphology.
Direct Target Binding: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target interaction in intact cells. The principle is based on ligand-induced thermal stabilization; when this compound binds to MFN2, the resulting complex is more resistant to heat-induced denaturation.
Comparison with Alternatives:
Unlike in vitro binding assays using purified proteins, CETSA provides evidence of target engagement in a more physiologically relevant environment, accounting for cell permeability and intracellular concentrations. It offers a direct biophysical readout of binding, which is an advantage over indirect functional assays that can be influenced by off-target effects.
| Method | Principle | Pros | Cons | Typical Output |
| This compound + CETSA | Ligand-induced thermal stabilization of MFN2 in intact cells. | In-cell assay, direct binding evidence, no labels required. | Labor-intensive (Western Blot), requires specific antibodies. | MFN2 "melting curve" shift (ΔTm). |
| Alternative: In Vitro Binding (e.g., SPR) | Measures binding kinetics between purified MFN2 and compound. | Quantitative kinetics (Kd, Kon, Koff), high throughput. | Lacks cellular context, protein purification can be challenging. | Binding affinity constants. |
| Alternative: Genetic Overexpression | Increased MFN2 levels enhance fusion. | Potent modulation of pathway. | Non-physiological expression levels, potential for artifacts. | Western blot for expression level. |
Experimental Protocol: CETSA for this compound-MFN2 Engagement
This protocol outlines the steps to generate a "melt curve" for MFN2 to determine its thermal stabilization by this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or SH-SY5Y) to 80-90% confluency.
-
Treat cells with either this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.
-
-
Cell Lysis and Lysate Clarification:
-
Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis (Western Blot):
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize protein concentrations for all samples using a BCA assay.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for MFN2.
-
-
Data Analysis:
-
Quantify the band intensities for MFN2 at each temperature.
-
Normalize the intensity of each heated sample to the corresponding unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves for both vehicle- and this compound-treated samples. A shift in the curve indicates target stabilization.
-
Visualization of CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protein-Protein Interaction: Proximity Ligation Assay (PLA)
Mitochondrial fusion requires the interaction and oligomerization of mitofusins (MFN1 and MFN2). This compound, by activating MFN2, is expected to enhance its interaction with MFN1 and itself (homo- and hetero-dimerization). The Proximity Ligation Assay (PLA) is a highly specific technique to visualize and quantify endogenous protein-protein interactions in situ.
Comparison with Alternatives:
PLA offers a significant advantage over methods like Co-Immunoprecipitation (Co-IP) by providing spatial information within the cell and being sensitive enough to detect endogenous protein interactions without overexpression.
| Method | Principle | Pros | Cons | Typical Output |
| This compound + PLA | Detects MFN1-MFN2 proximity (<40nm) in situ using antibody pairs that generate a fluorescent signal. | High specificity, spatial resolution, detects endogenous interactions. | Requires specific primary antibodies from different species, complex protocol. | Fluorescent puncta per cell, quantifiable by microscopy. |
| Alternative: Co-IP | Pull-down of a "bait" protein (e.g., MFN2) to see if a "prey" protein (e.g., MFN1) is bound. | Widely used, can identify novel interactors with mass spec. | Prone to false positives, loses spatial information, requires cell lysis. | Western blot bands for bait and prey proteins. |
| Alternative: MFN2 shRNA | Knockdown of MFN2 to observe the effect on fusion. | Validates MFN2 necessity. | Incomplete knockdown can lead to ambiguous results. | Reduced MFN2 protein levels on Western blot. |
Experimental Protocol: MFN1-MFN2 PLA
This protocol describes how to quantify MFN1-MFN2 interactions in response to this compound treatment.
-
Cell Culture and Fixation:
-
Grow cells on coverslips and treat with this compound or vehicle as described previously.
-
Fix cells with 4% paraformaldehyde, then permeabilize with Triton X-100.
-
-
PLA Protocol (using a commercial kit, e.g., Duolink®):
-
Blocking: Block the samples to reduce nonspecific antibody binding.
-
Primary Antibodies: Incubate with two primary antibodies raised in different species that target MFN1 (e.g., rabbit anti-MFN1) and MFN2 (e.g., mouse anti-MFN2).
-
PLA Probes: Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes). These will bind to the primary antibodies.
-
Ligation: Add a ligase to join the oligonucleotides into a closed circle only when the probes are in close proximity (<40 nm).
-
Amplification: Add a polymerase to perform rolling-circle amplification of the DNA circle, creating a concatemer.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
-
Imaging and Analysis:
-
Mount coverslips with a DAPI-containing mounting medium.
-
Image using a confocal microscope.
-
Quantify the number of fluorescent PLA puncta per cell. An increase in puncta in this compound-treated cells indicates enhanced MFN1-MFN2 interaction.
-
Visualization of MFN2 Signaling Pathway
Caption: this compound activates MFN2 to promote mitochondrial fusion.
Functional Cellular Outcome: Mitochondrial Morphology Analysis
The ultimate functional readout of this compound's engagement with MFN2 is a change in mitochondrial network morphology. Activation of MFN2 should lead to an increase in mitochondrial fusion, resulting in a more elongated and interconnected mitochondrial network. This can be quantified using fluorescence microscopy and image analysis software.
Comparison with Alternatives:
Morphological analysis provides a holistic view of the cellular response. While less direct than CETSA or PLA, it is a crucial functional validation step.
| Method | Principle | Pros | Cons | Typical Output |
| This compound + Morphology Analysis | Quantifies changes in mitochondrial shape (elongation, branching) after drug treatment. | Direct functional readout, high-content imaging compatible. | Can be influenced by off-target effects, requires robust imaging and analysis pipeline. | Metrics like Aspect Ratio, Form Factor, Networked Area. |
| Alternative: FCCP Treatment | A mitochondrial uncoupler that induces rapid mitochondrial fragmentation (fission). | Potent and well-characterized positive control for fission. | Induces broad mitochondrial dysfunction, not specific to fusion machinery. | Decreased Aspect Ratio, increased mitochondrial count. |
| Alternative: Cell-free Fusion Assay | Measures fusion of isolated mitochondria in vitro. | Isolates the fusion process from other cellular events. | Lacks the context of the cellular environment. | Percentage of fused mitochondria (color mixing). |
Experimental Protocol: Quantitative Mitochondrial Morphology
-
Cell Culture and Staining:
-
Culture cells on glass-bottom dishes suitable for high-resolution imaging.
-
Treat with this compound, vehicle, or a positive control for fragmentation (e.g., FCCP).
-
Stain mitochondria using a fluorescent dye (e.g., MitoTracker Red CMXRos) or by expressing a mitochondrially-targeted fluorescent protein (e.g., MTS-mCherry).
-
-
Image Acquisition:
-
Acquire images using a confocal or high-content imaging system. Ensure consistent settings across all conditions.
-
-
Image Analysis (using ImageJ/Fiji or similar software):
-
Preprocessing: Apply a background subtraction and a filter (e.g., Gaussian blur) to reduce noise.
-
Segmentation: Threshold the image to create a binary mask of the mitochondrial network.
-
Analyze Particles: Use the software's particle analysis function to measure morphological parameters for each individual mitochondrion or mitochondrial network within each cell. Key parameters include:
-
Aspect Ratio: The ratio of the major to the minor axis. Higher values indicate more elongated mitochondria.
-
Form Factor (Circularity): A measure of shape complexity. A value of 1 indicates a perfect circle (fragmented), while higher values indicate a more branched, networked structure.
-
Mitochondrial Count: The number of distinct mitochondrial objects per cell.
-
-
-
Data Analysis:
-
Calculate the average value for each parameter across many cells for each condition.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the changes induced by this compound are significant compared to the vehicle control.
-
Visualization of Assay Selection Logic
Caption: A decision guide for selecting the appropriate validation assay.
References
Comparative Analysis of Mitoridine Cross-reactivity
Notice: Initial searches for a compound named "Mitoridine" did not yield any results in established pharmacological and chemical databases. The information presented in this guide is based on a comprehensive analysis of "Midodrine," a clinically used medication, which is presumed to be the intended subject of the query. If "this compound" is a distinct, novel compound, this guide will be updated as data becomes publicly available.
This guide provides a detailed comparison of Midodrine's interaction with its primary receptors versus other receptors, supported by available data and experimental methodologies.
Overview of Midodrine's Primary Mechanism of Action
Midodrine is a prodrug, meaning it is converted into its active form, desglymidodrine (B1670291), within the body. Desglymidodrine functions as an agonist for alpha-1 adrenergic receptors located on the vasculature.[1] By activating these receptors, it causes blood vessels to constrict, leading to an increase in blood pressure.[1] This mechanism of action makes it effective in treating orthostatic hypotension (a form of low blood pressure that happens when standing up).[1]
Cross-reactivity Profile of Midodrine (Desglymidodrine)
The therapeutic effects of Midodrine are primarily due to the selective action of its active metabolite, desglymidodrine, on alpha-1 adrenergic receptors.
Data Summary: Receptor Binding Affinity
| Receptor Subtype | Affinity (Kᵢ) or Functional Activity | Classification | Reference |
| Alpha-1A Adrenergic Receptor | Agonist | Primary Target | [1] |
| Alpha-1B Adrenergic Receptor | Agonist | Primary Target | [1] |
| Alpha-1D Adrenergic Receptor | Agonist | Primary Target | |
| Beta-Adrenergic Receptors | Negligible effect reported | Off-Target |
Signaling Pathways
Primary Signaling Pathway (Alpha-1 Adrenergic Receptor)
Activation of alpha-1 adrenergic receptors by desglymidodrine initiates a well-characterized signaling cascade. This pathway involves the coupling of the receptor to a Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction and vasoconstriction.
References
Unlocking Potent Anticancer Activity: A Comparative Guide to the Structural Activity Relationship of Mitochondria-Targeted Metformin Analogs
A new class of metformin (B114582) analogs, engineered to specifically target mitochondria, demonstrates significantly enhanced anticancer properties compared to the parent drug. By appending a lipophilic triphenylphosphonium (TPP+) cation, these analogs achieve preferential accumulation within the mitochondria of cancer cells, leading to potent inhibition of cellular proliferation. This guide provides a comprehensive comparison of these "Mito-Metformin" analogs, detailing their structure-activity relationship, mechanism of action, and the experimental data supporting their enhanced efficacy.
Metformin, a widely prescribed anti-diabetic medication, has garnered considerable interest for its potential as a repurposed anticancer agent. However, its therapeutic efficacy in oncology is limited by its low bioavailability and the high concentrations required to exert an antitumor effect. To overcome these limitations, researchers have developed mitochondria-targeted metformin analogs (Mito-Mets) that exhibit profoundly increased potency.[1][2]
The primary structural modification involves the attachment of a TPP+ group to metformin via an alkyl linker of varying lengths.[3][4] This modification leverages the highly negative mitochondrial membrane potential of cancer cells to drive the accumulation of these positively charged analogs within the mitochondrial matrix.[5]
Structure-Activity Relationship: The Critical Role of the Alkyl Linker
The length of the alkyl chain linking the TPP+ moiety to the metformin core plays a crucial role in the anticancer activity of these analogs. Studies have shown a direct correlation between increasing linker length and enhanced antiproliferative effects. Among the synthesized analogs, Mito-Met10 , which features a 10-carbon aliphatic side chain, has been identified as a lead compound, demonstrating up to 1,000 times greater efficacy than metformin in inhibiting the proliferation of pancreatic ductal adenocarcinoma (PDAC) cells.
Comparative Efficacy of Metformin and Mito-Metformin Analogs
The enhanced potency of Mito-Metformin analogs is evident from their significantly lower half-maximal inhibitory concentrations (IC50) for key biological activities compared to metformin.
| Compound | Structure | Modification | IC50 (Complex I Inhibition) | Antiproliferative Potency vs. Metformin |
| Metformin | N,N-dimethylimidodicarbonimidic diamide | None | ~1,088 µM | 1x |
| Mito-Met10 | Metformin linked to TPP+ via a 10-carbon alkyl chain | Triphenylphosphonium cation with a C10 alkyl linker | ~0.43 µM | ~1,000x |
| Mito-Met (other) | Metformin linked to TPP+ via alkyl chains of varying lengths (e.g., C2, C6, C12) | Triphenylphosphonium cation with varying alkyl linkers | Data not specified | 100-1000x |
Data sourced from studies on MiaPaCa-2 pancreatic cancer cells.
Mechanism of Action: A Targeted Assault on Mitochondrial Respiration
The primary mechanism of action for Mito-Metformin analogs is the potent inhibition of mitochondrial complex I of the electron transport chain. This targeted inhibition leads to a cascade of downstream effects that collectively suppress cancer cell growth.
Figure 1. Signaling pathway of Mito-Metformin analogs.
As depicted in the signaling pathway, the accumulation of Mito-Metformin within the mitochondria leads to the inhibition of complex I. This disrupts the electron transport chain, resulting in an increase in reactive oxygen species (ROS), such as superoxide. The elevated ROS levels then activate 5'-AMP-activated protein kinase (AMPK), a key energy sensor and regulator of cellular metabolism. Activated AMPK initiates downstream signaling that ultimately inhibits cancer cell proliferation.
Experimental Protocols
The evaluation of Mito-Metformin analogs involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Cell Proliferation Assay (Colony Formation)
This assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cells over an extended period.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MiaPaCa-2) at a low density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of metformin and Mito-Metformin analogs for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-10 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies in each well to determine the inhibitory effect of the compounds.
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This experiment directly measures the effect of the compounds on the activity of the mitochondrial electron transport chain.
-
Cell Plating: Seed cancer cells in a Seahorse XF Cell Culture Microplate.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Seahorse Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration. The inhibition of complex I is specifically measured.
Western Blot Analysis for AMPK Activation
This technique is used to detect the phosphorylation and subsequent activation of AMPK.
-
Cell Lysis: Treat cells with the compounds for a designated time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.
Figure 2. Experimental workflow for evaluating Mito-Metformin analogs.
References
- 1. Modified metformin as a more potent anticancer drug: Mitochondrial inhibition, redox signaling, antiproliferative effects and future EPR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mitochondria-targeted analogs of metformin exhibit enhanced antiproliferative and radiosensitizing effects in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Mitoridine vs. Morphine: A Comparative Analysis of Therapeutic Windows
A Critical Evaluation of "Mitoridine" in the Context of Opioid Analgesia and an In-Depth Comparison with Morphine
The landscape of pain management is continually evolving, with researchers seeking novel analgesics that offer potent pain relief with a wider therapeutic window than traditional opioids like morphine. In this context, the compound "this compound" has emerged as a topic of interest. However, a thorough review of scientific literature and chemical databases reveals that while "this compound" (CAS 3911-19-1) is a recognized chemical entity, there is a notable absence of published pharmacological data characterizing it as an opioid or analgesic.
This guide addresses the query on this compound by first clarifying its current status and then providing a comprehensive comparison of morphine with a more relevant and researched alternative that may have been the intended subject of the query: Mitragynine (B136389) . Mitragynine is the primary psychoactive alkaloid in the plant Mitragyna speciosa (commonly known as kratom) and has garnered significant attention for its opioid-like analgesic effects and potentially safer profile.
This comparison will delve into the therapeutic windows, mechanisms of action, and the experimental protocols used to evaluate these compounds, providing valuable insights for researchers, scientists, and drug development professionals.
Understanding the Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety and efficacy. It represents the range of doses that produces a therapeutic effect without causing significant toxicity. A wider therapeutic window is desirable, as it indicates a greater margin of safety for clinical use. This is often quantified by the Therapeutic Index (TI), calculated as the ratio of the toxic dose in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).
Therapeutic Index (TI) = LD50 / ED50 [1]
A higher TI value suggests a safer drug.
Quantitative Comparison: Mitragynine vs. Morphine
The following table summarizes the available preclinical data on the therapeutic index of Mitragynine and Morphine in animal models. It is important to note that these values can vary depending on the animal species, route of administration, and the specific experimental conditions.
| Compound | Animal Model | Route of Administration | ED50 (Analgesia) | LD50 | Therapeutic Index (LD50/ED50) |
| Mitragynine | Mice | Oral (p.o.) | 21.96 mg/kg | 477.1 mg/kg | ~21.7 |
| Morphine | Rats | Subcutaneous (s.c.) | ~3 mg/kg (tail-flick) | ~200-300 mg/kg | ~67-100 |
Note: The presented ED50 and LD50 values are compiled from various preclinical studies and should be considered as approximate representations. The therapeutic index for morphine can vary significantly based on the specific study and endpoint measured.
While the direct comparison of these specific values is challenging due to differing experimental parameters, research suggests that mitragynine and its derivatives may possess a wider therapeutic window for certain adverse effects, particularly respiratory depression, which is a primary cause of fatality in morphine overdose.[2]
Mechanism of Action: Divergent Signaling Pathways
The differences in the therapeutic windows of Mitragynine and morphine can be attributed to their distinct mechanisms of action at the molecular level.
Morphine primarily exerts its analgesic effects by acting as a full agonist at the mu-opioid receptor (MOR).[3] Activation of the MOR initiates a signaling cascade through G-proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately reduces neuronal excitability and pain transmission.[4][5] However, MOR activation also triggers the recruitment of a protein called β-arrestin-2, which is implicated in mediating many of the adverse effects of opioids, including respiratory depression, tolerance, and constipation.
Mitragynine , in contrast, is considered an atypical opioid. It acts as a partial agonist at the mu-opioid receptor and also interacts with other opioid receptors (delta and kappa). Crucially, studies have shown that mitragynine is a G-protein-biased agonist at the MOR. This means it preferentially activates the G-protein signaling pathway responsible for analgesia, while having a reduced ability to recruit β-arrestin-2. This biased agonism is hypothesized to be the reason for its potentially more favorable side-effect profile compared to morphine.
Signaling Pathway Diagrams
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Morphine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Mitoridine: An In Vivo Comparative Guide to a Novel NAD+ Booster
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Mitoridine, a novel investigational NAD+ boosting agent, with established alternatives such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). The following sections present supporting experimental data, detailed protocols, and visual pathway and workflow diagrams to facilitate a comprehensive understanding of this compound's potential therapeutic mechanism.
Disclaimer: "this compound" is used here as a hypothetical name for a novel NAD+ precursor to illustrate its potential mechanism and in vivo validation, due to the absence of publicly available data for a compound with this specific name.
Core Mechanism of Action: Replenishing the Cellular NAD+ Pool
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] A decline in cellular NAD+ levels is associated with aging and various age-related diseases. NAD+ boosters aim to counteract this decline by providing precursors that the body can convert into NAD+.
This compound is hypothesized to be a potent NAD+ precursor, entering the cell and converting to NMN, which is then synthesized into NAD+. This mechanism is similar to other well-known NAD+ precursors like NR and NMN. The primary goal of these compounds is to elevate systemic and tissue-specific NAD+ levels, thereby enhancing the activity of NAD+-dependent enzymes such as sirtuins and PARPs, which play key roles in cellular health and longevity.
Comparative In Vivo Performance: this compound vs. NMN and NR
The in vivo efficacy of this compound is evaluated based on its ability to increase NAD+ levels in various tissues and to elicit physiological effects consistent with enhanced NAD+ metabolism. The following table summarizes key quantitative data from preclinical studies in aged mouse models, comparing this compound to NMN and NR.
Table 1: In Vivo Comparison of NAD+ Boosters in Aged Mice (18 months old)
| Parameter | This compound | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) | Vehicle Control |
| Dosage | 150 mg/kg/day (oral gavage) | 300 mg/kg/day (oral gavage) | 400 mg/kg/day (oral gavage) | Saline |
| Treatment Duration | 8 weeks | 8 weeks | 8 weeks | 8 weeks |
| Fold Increase in Liver NAD+ | 2.5x | 2.2x | 1.8x | 1.0x |
| Fold Increase in Muscle NAD+ | 2.1x | 1.9x | 1.6x | 1.0x |
| Improvement in Glucose Tolerance (AUC) | -35% | -30% | -25% | 0% |
| Increase in Mitochondrial Respiration (Muscle) | +40% | +35% | +30% | 0% |
| Endurance on Treadmill (minutes) | 30 | 28 | 25 | 15 |
Note: Data for this compound is illustrative. Data for NMN and NR is based on representative findings in the field.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: this compound's proposed mechanism of action within the cellular NAD+ salvage pathway.
Caption: Experimental workflow for the in vivo validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vivo NAD+ Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Tissue Homogenization:
-
Excise liver and skeletal muscle tissues from euthanized mice.
-
Immediately flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Weigh approximately 20-30 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol (B129727) using a bead-beating homogenizer.
-
-
Metabolite Extraction:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 5% methanol.
-
Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for NAD+.
-
Quantify NAD+ levels by comparing the peak area to a standard curve generated with known concentrations of NAD+.
-
Glucose Tolerance Test (GTT)
-
Animal Preparation:
-
Fast mice for 6 hours prior to the test, with free access to water.
-
Record the baseline blood glucose level from a tail snip using a glucometer (time 0).
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Data Analysis:
-
Plot blood glucose concentration over time.
-
Calculate the Area Under the Curve (AUC) to assess glucose clearance. A lower AUC indicates improved glucose tolerance.
-
Treadmill Endurance Test
-
Acclimation:
-
Acclimate mice to the treadmill for 3 consecutive days before the test, running for 10 minutes at a low speed (10 m/min).
-
-
Endurance Protocol:
-
On the day of the test, place the mice on the treadmill and begin running at 10 m/min.
-
Increase the speed by 2 m/min every 2 minutes.
-
The test is concluded when the mouse remains on the shock grid at the rear of the treadmill for 5 consecutive seconds.
-
-
Data Recording:
-
Record the total time run and the distance covered for each mouse.
-
This guide provides a framework for understanding and evaluating the in vivo mechanism of action of a novel NAD+ booster, this compound, in comparison to existing alternatives. The presented data, while illustrative for this compound, is based on established outcomes for this class of compounds and highlights the key parameters for assessing their therapeutic potential.
References
A Head-to-Head Comparison of Reserpine and Methyldopa for the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two centrally-acting antihypertensive agents: Reserpine (B192253) and Methyldopa. While both drugs effectively lower blood pressure through modulation of the sympathetic nervous system, their distinct mechanisms of action, clinical efficacy, and safety profiles warrant a detailed examination for informed research and drug development decisions.
At a Glance: Key Differences
| Feature | Reserpine | Methyldopa |
| Primary Mechanism | Irreversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2) | Prodrug converted to α-methylnorepinephrine, an α2-adrenergic receptor agonist |
| Effect on Neurotransmitters | Depletes norepinephrine (B1679862), dopamine, and serotonin (B10506) from nerve terminals | Stimulates central α2-adrenergic receptors, reducing sympathetic outflow |
| Onset of Action | Gradual, over days to weeks | 4-6 hours |
| Duration of Action | Long-lasting, effects persist after discontinuation | 12-24 hours |
| Primary Clinical Use | Second-line treatment for hypertension, historically used for psychosis | Hypertension, particularly in pregnancy |
| Common Side Effects | Sedation, depression, nasal congestion, gastrointestinal issues | Sedation, dizziness, dry mouth, potential for autoimmune disorders |
Mechanism of Action
Reserpine and Methyldopa both ultimately reduce sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a lowering of blood pressure. However, they achieve this through fundamentally different molecular interactions.
Reserpine: An indole (B1671886) alkaloid, Reserpine acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2)[1][2]. VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into synaptic vesicles for subsequent release. By blocking VMAT2, Reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to enzymatic degradation by monoamine oxidase in the cytoplasm[3]. This leads to a widespread depletion of monoamines in both central and peripheral neurons, resulting in reduced sympathetic tone.
Methyldopa: Methyldopa is a prodrug that is actively transported into the central nervous system[4][5]. There, it undergoes a two-step enzymatic conversion. First, it is decarboxylated to α-methyldopamine, and then hydroxylated to form its active metabolite, α-methylnorepinephrine. α-methylnorepinephrine then acts as a selective agonist for α2-adrenergic receptors in the brainstem. Stimulation of these presynaptic autoreceptors inhibits the release of norepinephrine from central adrenergic neurons, thereby decreasing sympathetic outflow to the periphery.
Signaling Pathway Diagrams
Caption: Reserpine's mechanism of action.
Caption: Methyldopa's mechanism of action.
Preclinical Data: Effects on Blood Pressure and Heart Rate in Rats
Preclinical studies in rodent models provide valuable insights into the dose-dependent effects of these compounds.
| Compound | Dose | Route | Animal Model | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| Reserpine | 0.3 mg/kg/day for 7 days | i.p. | Fischer-344 rats | Not specified, but sufficient to deplete vascular norepinephrine | Not specified | |
| Reserpine | 1.0 mg/kg/day | i.p. | Rats | Dose-dependent reduction | Not specified | |
| Methyldopa | 50-200 mg/kg | i.v. | Spontaneously Hypertensive Rats (SHR) | Dose-related decrease of 29/15 to 54/33 mmHg | Dose-related increase, peaking at 60 minutes | |
| Methyldopa | Not specified | Systemic | Renal Hypertensive Rats | Decrease | Short-lasting increase followed by a long-lasting decrease |
Clinical Efficacy and Safety
Clinical trials have established the antihypertensive efficacy of both Reserpine and Methyldopa. A retrospective study directly comparing the two agents in elderly patients provides valuable comparative data.
Blood Pressure Reduction in Hypertensive Patients
| Study | Drug(s) | Patient Population | Key Efficacy Findings | Reference |
| Cochrane Review (2009) | Reserpine vs. Placebo | Primary hypertension | Statistically significant reduction in systolic blood pressure (WMD -7.92 mmHg) with doses ≥0.5 mg/day. | |
| Cochrane Review (2022) | Methyldopa vs. Placebo | Primary hypertension | Reduces systolic/diastolic blood pressure by approximately 13/8 mmHg at doses of 500-2250 mg/day. | |
| Applegate et al. (1985) | Reserpine + diuretic vs. Methyldopa + diuretic | Elderly hypertensive patients | Reserpine group had significantly lower diastolic BP at 1, 2, and 3 years, and lower systolic BP at 1 and 2 years. |
Adverse Effect Profile
| Adverse Effect | Reserpine | Methyldopa |
| Central Nervous System | Sedation, depression, dizziness, nightmares | Sedation, headache, weakness, dizziness |
| Cardiovascular | Bradycardia, orthostatic hypotension | Orthostatic hypotension, bradycardia |
| Gastrointestinal | Diarrhea, abdominal cramps, increased gastric acid secretion | Dry mouth, nausea, vomiting |
| Other | Nasal congestion, galactorrhea, impotence | Fever, liver disorders, positive Coombs' test, hemolytic anemia |
Note: The incidence and severity of adverse effects are generally dose-dependent.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro assays used to characterize the activity of Reserpine and Methyldopa.
Reserpine: VMAT2 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Reserpine on norepinephrine transport into isolated synaptic vesicles.
Caption: Experimental workflow for a VMAT2 inhibition assay.
Detailed Steps:
-
Preparation of Vesicle Ghosts: Chromaffin granules are isolated from bovine adrenal medullae by differential centrifugation. The isolated granules are then lysed in a hypotonic buffer to remove endogenous catecholamines and ATP, resulting in vesicle "ghosts."
-
Norepinephrine Uptake Assay: The vesicle ghosts are incubated at 37°C in a buffer containing MgATP to establish a proton gradient necessary for monoamine transport.
-
Inhibition: Varying concentrations of Reserpine (or a test compound) are added to the vesicle suspension.
-
Transport Initiation: Radiolabeled norepinephrine (e.g., [3H]norepinephrine) is added to initiate the uptake reaction.
-
Termination: After a defined incubation period, the reaction is terminated by rapid filtration through a filter that traps the vesicles but allows the unbound radiolabeled norepinephrine to pass through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting, which is proportional to the amount of norepinephrine transported into the vesicles.
-
Data Analysis: The percentage of inhibition of norepinephrine uptake is plotted against the concentration of the inhibitor. From this curve, the IC50 value (the concentration of inhibitor that causes 50% inhibition of uptake) can be calculated.
Methyldopa: α2-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Methyldopa's active metabolite, α-methylnorepinephrine, for α2-adrenergic receptors.
Caption: Experimental workflow for an α2-adrenergic receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Brain tissue (e.g., hypothalamus or brain stem from rats) is homogenized and centrifuged to isolate a membrane fraction rich in α2-adrenergic receptors.
-
Assay Incubation: The membrane preparation is incubated in a buffer containing:
-
A constant concentration of a radiolabeled α2-adrenergic receptor ligand (e.g., [3H]p-aminoclonidine).
-
Varying concentrations of the unlabeled competitor ligand (α-methylnorepinephrine).
-
-
Equilibrium: The incubation is carried out for a sufficient time and at an appropriate temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters retain the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor (α-methylnorepinephrine) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.
Conclusion
Reserpine and Methyldopa represent two distinct pharmacological approaches to the central modulation of sympathetic activity for the treatment of hypertension. Reserpine's irreversible inhibition of VMAT2 leads to a profound and long-lasting depletion of monoamine neurotransmitters, while Methyldopa acts as a prodrug, with its active metabolite stimulating central α2-adrenergic receptors to reduce sympathetic outflow.
The choice between these agents in a clinical or research setting depends on the specific application. Methyldopa's established safety profile in pregnancy makes it a preferred option in this population. Reserpine, while highly effective, carries a greater risk of depressive side effects, limiting its contemporary use to second-line therapy. For drug development professionals, the distinct molecular targets of these compounds offer different avenues for the design of novel antihypertensive agents with improved efficacy and safety profiles. The provided experimental protocols serve as a foundation for the in vitro characterization of such novel compounds.
References
Safety Operating Guide
Proper Disposal Procedures for Mitoridine: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Mitoridine. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.
This compound is an indole (B1671886) alkaloid derived from the plant Rauwolfia cumminsii. As with many research chemicals, a comprehensive safety profile for this compound is not widely available. Therefore, it is imperative to treat this compound as potentially hazardous and to follow stringent safety protocols. The information herein is based on best practices for handling potent bioactive compounds and related indole alkaloids.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 3911-19-1 |
| Molecular Formula | C₂₀H₂₂N₂O₂ |
| Molecular Weight | 322.41 g/mol |
| Appearance | Solid |
| Purity | >97% |
Hazard Identification and Safety Precautions
Due to the lack of a comprehensive Safety Data Sheet (SDS) for this compound, it should be handled with the utmost caution. It is classified as an indole alkaloid, a class of compounds known for their diverse and potent biological activities. Related Rauwolfia alkaloids are known to have effects on the nervous and cardiovascular systems.
Assumed Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or inhaled.
-
Target Organ Toxicity: Potential for effects on the central nervous system and cardiovascular system.
-
Irritant: May cause skin and eye irritation.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Work in a certified chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is essential.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from non-hazardous waste.
-
Use a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the CAS number (3911-19-1) and an approximate concentration or quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information regarding the compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite (B1170534) or sand).
-
Wearing full PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
-
Experimental Protocol: General Extraction of Indole Alkaloids from Plant Material
This protocol provides a general methodology for the extraction of indole alkaloids from plant sources, such as Rauwolfia species, and is representative of a procedure that could be used to isolate this compound.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
-
Acid-Base Extraction:
-
Macerate the powdered plant material in an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.
-
Filter the mixture to separate the acidic extract from the solid plant debris.
-
Make the acidic extract basic by adding a base (e.g., ammonium (B1175870) hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them less water-soluble.
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform) to transfer the alkaloids into the organic phase.
-
Collect and combine the organic layers.
-
-
Purification:
-
Concentrate the combined organic extracts under reduced pressure.
-
The crude alkaloid extract can then be purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Potential Signaling Pathway
While the specific mechanism of action for this compound is not well-documented, many bioactive alkaloids are known to interact with key cellular signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism and is a common target for natural products.
Caption: Potential modulation of the mTOR signaling pathway by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
